Sodium 3-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
827-95-2 |
|---|---|
Molecular Formula |
C7H5NNaO4 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
sodium;3-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10); |
InChI Key |
NAYNAVYGCVWYIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.[Na] |
Other CAS No. |
827-95-2 |
physical_description |
DryPowde |
Pictograms |
Flammable; Irritant |
Related CAS |
121-92-6 (Parent) |
Synonyms |
3-nitrobenzoic acid 3-nitrobenzoic acid, sodium salt meta-nitrobenzoate |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Sodium 3-Nitrobenzoate from 3-Nitrobenzoic Acid.
This technical guide provides a comprehensive overview of the synthesis of this compound from 3-nitrobenzoic acid. The primary method involves a straightforward acid-base neutralization reaction, which is detailed herein. This guide includes key chemical and physical properties, experimental protocols, and a logical workflow for the synthesis process, aimed at professionals in research, development, and pharmaceutical sciences.
Introduction
This compound (CAS No. 827-95-2) is a valuable organic intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its synthesis from 3-nitrobenzoic acid is a fundamental chemical transformation that is both efficient and scalable. This document outlines the necessary data and procedures to perform this synthesis effectively and safely.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is crucial for handling, reaction setup, and product characterization.
Table 1: Physicochemical Data [3][4]
| Property | 3-Nitrobenzoic Acid | This compound |
| CAS Number | 121-92-6 | 827-95-2 |
| Molecular Formula | C₇H₅NO₄ | C₇H₄NNaO₄ |
| Molecular Weight | 167.12 g/mol | 189.10 g/mol [5] |
| Appearance | Off-white to yellowish crystalline solid | White to pale yellow or pale brown powder/solid[6] |
| Melting Point | 140-142 °C | >300 °C |
| Solubility in Water | Slightly soluble | Soluble[3] |
Synthesis of this compound
The synthesis of this compound is achieved through the neutralization of 3-nitrobenzoic acid with a suitable sodium base, such as sodium hydroxide or sodium bicarbonate. The reaction is typically carried out in an aqueous medium.
Reaction Scheme
The general chemical equation for the neutralization reaction is as follows:
C₇H₅NO₄ + NaOH → C₇H₄NNaO₄ + H₂O
Experimental Protocols
Two detailed experimental protocols are provided below, using sodium hydroxide and sodium bicarbonate as the base, respectively.
Protocol 1: Neutralization with Sodium Hydroxide
This protocol is based on the in-situ formation of the sodium salt as described in purification procedures for 3-nitrobenzoic acid.[7]
Materials:
-
3-Nitrobenzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for crystallization, optional)
Equipment:
-
Reaction flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator or heating mantle with distillation setup
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a reaction flask, dissolve a known quantity of 3-nitrobenzoic acid in a sufficient volume of deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Slowly add a stoichiometric amount of a standard solution of sodium hydroxide (e.g., 1 M NaOH) to the 3-nitrobenzoic acid solution.
-
Monitor the pH of the reaction mixture. Continue adding the base dropwise until a neutral pH (approximately 7.0) is achieved.
-
The resulting aqueous solution contains dissolved this compound.
-
To isolate the solid product, the water can be removed under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, if necessary.
-
The purified crystals are then collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
Protocol 2: Neutralization with Sodium Bicarbonate
Materials:
-
3-Nitrobenzoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol (for crystallization, optional)
Equipment:
-
Reaction flask or beaker
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Rotary evaporator or crystallization dish
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a measured amount of 3-nitrobenzoic acid in deionized water in a beaker.
-
Gradually add a stoichiometric equivalent of sodium bicarbonate to the solution with constant stirring. Effervescence (release of CO₂) will be observed.
-
Continue the addition of sodium bicarbonate until the effervescence ceases, indicating the completion of the neutralization reaction.
-
The aqueous solution of this compound is then filtered to remove any unreacted starting material or impurities.
-
The clear filtrate is concentrated by evaporating the water on a heating plate or using a rotary evaporator to induce crystallization.
-
The precipitated solid is collected by vacuum filtration and washed with a minimal amount of cold deionized water.
-
The product is then dried under vacuum to yield pure this compound.
Quantitative Data
The yield and purity of the synthesized this compound are critical parameters for evaluating the success of the synthesis.
Table 2: Expected Quantitative Data
| Parameter | Expected Value | Method of Analysis |
| Theoretical Yield | Dependent on starting material quantity | Calculation |
| Actual Yield | Typically >95% for neutralization reactions | Gravimetric |
| Purity | ≥95%[5] | HPLC[5], NMR |
| Water Content | May contain up to ca 10% water[6] | Karl Fischer Titration[6] |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-nitrobenzoic acid is a robust and high-yielding process based on the principles of acid-base chemistry. The provided protocols and data serve as a comprehensive guide for the successful preparation and isolation of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when handling the involved reagents. Further characterization of the final product by spectroscopic methods such as NMR and IR is recommended to confirm its identity and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 间硝基苯甲酸钠 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 94%, may contain up to ca 10% water 500 g | Request for Quote [thermofisher.com]
- 7. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
A Comprehensive Guide to the Laboratory Synthesis of Sodium 3-Nitrobenzoate
This technical guide provides an in-depth overview of the laboratory preparation of sodium 3-nitrobenzoate, a significant organic intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] The synthesis is presented as a two-stage process: the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the saponification of the ester to 3-nitrobenzoic acid, and its subsequent neutralization to the final sodium salt. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Synthesis Overview
The preparation of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the electrophilic aromatic substitution (nitration) of methyl benzoate to yield methyl 3-nitrobenzoate.[3] The ester group is a meta-directing deactivator, which favors the formation of the 3-nitro isomer.[4] The second step is the hydrolysis (saponification) of the methyl 3-nitrobenzoate intermediate to 3-nitrobenzoic acid, followed by an acid-base neutralization to produce the desired this compound.[5][6]
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[3] All procedures involving these acids must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethanol is flammable and should be heated using a hot plate, not an open flame.[3]
Stage 1: Preparation of Methyl 3-Nitrobenzoate
This procedure is adapted from established methods for the nitration of methyl benzoate.[3][7][8]
Methodology:
-
In a 50 cm³ conical flask, place 2.0 g of methyl benzoate.
-
While swirling, slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate.[7] Cool this mixture in an ice-water bath.
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid.[3] Cool this mixture in the ice-water bath.
-
Using a dropping pipette, add the nitrating mixture to the cooled methyl benzoate solution very slowly, over approximately 15 minutes.[3] Ensure the reaction temperature is maintained below 6 °C throughout the addition.[3][9]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[3][7]
-
Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring continuously.[7] A solid precipitate of methyl 3-nitrobenzoate will form.
-
Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold water.[7]
-
Purify the crude product by recrystallization. Transfer the solid to a conical flask and add a minimal amount of hot ethanol to dissolve it.[7][10] If the solid appears oily, a water-ethanol mixture can be used.[7]
-
Allow the solution to cool to room temperature, then place it in an ice-water bath to facilitate crystal formation.[7]
-
Collect the purified crystals by vacuum filtration and allow them to dry. The expected melting point of methyl 3-nitrobenzoate is 78 °C.[3]
Quantitative Data for Stage 1:
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| Methyl Benzoate | 136.15 | 2.0 g | 0.0147 |
| Conc. H₂SO₄ | 98.08 | 4.0 cm³ + 1.5 cm³ | - |
| Conc. HNO₃ | 63.01 | 1.5 cm³ | - |
| Methyl 3-Nitrobenzoate | 181.15 | Theoretical Yield: 2.66 g | 0.0147 |
Stage 2: Preparation of this compound
This stage involves the saponification of methyl 3-nitrobenzoate to 3-nitrobenzoic acid, followed by neutralization.[5][11]
Caption: Key steps in the saponification and neutralization process.
Methodology:
-
Place the prepared methyl 3-nitrobenzoate in a round-bottomed flask. For every 1 gram of the ester, add a solution of 0.7 g of sodium hydroxide dissolved in 2 mL of water.[5]
-
Heat the mixture under reflux using a steam bath or heating mantle until the ester has completely dissolved and the solution becomes clear.[11] This indicates the completion of saponification. Continue heating for an additional 5-10 minutes.[5][11]
-
Cool the reaction mixture and dilute it with an equal volume of water.[11]
-
To precipitate the 3-nitrobenzoic acid, pour the solution of its sodium salt into a beaker containing a slight excess of concentrated hydrochloric acid, while stirring.[5][11] It is crucial to add the salt solution to the acid to prevent the formation of a less soluble acid salt.[11]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the 3-nitrobenzoic acid crystals by vacuum filtration and wash with cold water.
-
To prepare the final product, dissolve the 3-nitrobenzoic acid in a minimal amount of warm water and neutralize the solution by adding a stoichiometric amount of sodium hydroxide solution. The reaction between a carboxylic acid and sodium hydroxide is a straightforward acid-base neutralization.[6][12]
-
The resulting solution of this compound can be used directly or evaporated to dryness to obtain the solid salt.
Quantitative Data for Stage 2 (based on 1g of ester):
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 3-Nitrobenzoate | 181.15 | 1.0 g | 0.0055 |
| Sodium Hydroxide (Saponification) | 40.00 | 0.7 g | 0.0175 |
| 3-Nitrobenzoic Acid | 167.12 | Theoretical Yield: 0.92 g | 0.0055 |
| This compound | 189.10 | Theoretical Yield: 1.04 g | 0.0055 |
Characterization
The identity and purity of the intermediate and final products can be assessed using various analytical techniques:
-
Melting Point Analysis: The melting point of pure methyl 3-nitrobenzoate is 78 °C.[3] Pure 3-nitrobenzoic acid melts at 140-141 °C.[11] A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: For methyl 3-nitrobenzoate, characteristic peaks include a strong C=O stretch around 1725 cm⁻¹, NO₂ stretches at 1530 and 1350 cm⁻¹, and a C-O stretch around 1280 cm⁻¹.[8] For 3-nitrobenzoic acid, the C=O stretch will be present, and a broad O-H stretch from the carboxylic acid group will appear. For this compound, the broad O-H stretch will disappear, and the carboxylate C=O stretch will shift.
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the isolated products.[8]
Discussion
The synthesis of 3-nitrobenzoic acid via the nitration of methyl benzoate followed by hydrolysis is generally preferred over the direct nitration of benzoic acid.[11] This is because direct nitration produces a mixture of ortho, meta, and para isomers, with the meta isomer being the major product, but separation from the byproducts can be challenging.[4][11] The esterification of benzoic acid first, followed by nitration, provides a more regioselective route to the meta-substituted product.
The saponification of the ester is a critical step. Using a sufficiently concentrated solution of sodium hydroxide and ensuring the reaction goes to completion are key for high yields.[11] The subsequent neutralization of 3-nitrobenzoic acid is a standard and high-yielding acid-base reaction.
The final product, this compound, is a versatile intermediate used in the production of antiseptics, analgesics, and dyes.[1] Its CAS number is 827-95-2.[1][13]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 827-95-2 [chemicalbook.com]
- 3. savemyexams.com [savemyexams.com]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. quora.com [quora.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. southalabama.edu [southalabama.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. issr.edu.kh [issr.edu.kh]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. quora.com [quora.com]
- 13. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of Sodium 3-Nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The sodium salt of 3-nitrobenzoic acid, known as sodium 3-nitrobenzoate, plays a significant role as a building block in organic synthesis. Its utility extends to the agrochemical, pharmaceutical, and dye industries.[1] The arrangement of atoms in the crystalline state, or its crystal structure, is fundamental to understanding its physical and chemical behavior, including solubility, stability, and bioavailability in pharmaceutical formulations. This guide aims to provide an in-depth overview of the structural aspects of this compound, leveraging theoretical calculations and spectroscopic studies.
Theoretical and Spectroscopic Structural Analysis
In the absence of a published single-crystal X-ray diffraction structure, computational studies employing Density Functional Theory (DFT) provide a robust model of the molecular geometry of this compound. These theoretical models, corroborated by experimental vibrational spectroscopy (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer a detailed picture of bond lengths, bond angles, and the overall molecular conformation.
Molecular Geometry
Theoretical calculations indicate that the benzoate anion in this compound maintains a largely planar structure. The nitro group and the carboxylate group are key functional moieties that influence the electronic distribution and geometry of the benzene ring.
Table 1: Theoretically Calculated Geometrical Parameters for the 3-Nitrobenzoate Anion
| Parameter | Value (B3LYP/6-311++G) |
| Bond Lengths (Å) | |
| C-C (aromatic, avg.) | 1.39 |
| C-C(O)O | 1.52 |
| C-O (carboxylate, avg.) | 1.25 |
| C-N | 1.48 |
| N-O (nitro, avg.) | 1.23 |
| Bond Angles (°) ** | |
| O-C-O (carboxylate) | ~125 |
| C-C-N | ~119 |
| O-N-O (nitro) | ~124 |
Note: These values are derived from computational studies on alkali metal 3-nitrobenzoates and represent an approximation for the sodium salt. Actual experimental values may vary.
Spectroscopic Characterization
Vibrational and NMR spectroscopy are powerful tools for probing the structural features of molecules.
-
FT-IR and FT-Raman Spectroscopy: The vibrational spectra of this compound show characteristic bands corresponding to the nitro group (asymmetric and symmetric stretching), the carboxylate group, and the aromatic ring. The positions of these bands are sensitive to the coordination environment of the sodium ion.
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts observed in the NMR spectra of alkali metal 3-nitrobenzoates provide information about the electronic environment of the carbon and hydrogen atoms in the molecule.[2]
Experimental Protocols for Crystal Structure Determination
While a published crystal structure for this compound is elusive, the following section outlines the standard experimental procedures that would be employed for its determination.
Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
Workflow for Crystal Growth:
References
An In-depth Technical Guide on the Thermal Decomposition Pathway of Sodium 3-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comprehensive overview based on available scientific literature. A dedicated, peer-reviewed study detailing the complete thermal decomposition pathway of sodium 3-nitrobenzoate was not identified in the public domain. Therefore, the proposed pathway is a scientifically informed hypothesis derived from the thermal behavior of structurally related compounds, including nitrobenzoic acid isomers, sodium benzoate, and other nitroaromatic compounds.
Introduction
This compound (C₇H₄NNaO₄) is an organic intermediate utilized in the synthesis of various compounds within the agrochemical, pharmaceutical, and dyestuff industries.[1][2] Understanding its thermal stability and decomposition pathway is crucial for ensuring safety during its storage, handling, and use in high-temperature applications, as well as for predicting potential degradation products. This guide provides a proposed thermal decomposition pathway, summarizes relevant quantitative data from related compounds, details common experimental protocols for thermal analysis, and presents a visual representation of the decomposition process.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to be a multi-step process involving the degradation of the nitro group and the decarboxylation of the benzoate salt. Based on the decomposition mechanisms of nitroaromatic compounds and sodium salts of carboxylic acids, the following pathway is proposed.
Step 1: Initial Decomposition of the Nitro Group The initial stage of decomposition for many nitroaromatic compounds involves the cleavage of the C-NO₂ bond or an isomerization to a nitrite followed by the cleavage of the O-NO bond.[3] For the isomers of nitrobenzoic acid, the initial mass loss during thermal analysis is attributed to the breaking of chemical bonds and the detachment of the nitro group.[4] Therefore, the first step in the decomposition of this compound is likely the homolytic cleavage of the C-NO₂ bond, leading to the formation of a sodium 3-carboxyphenyl radical and nitrogen dioxide (NO₂).
Step 2: Decarboxylation Sodium benzoate is known to undergo decarboxylation at elevated temperatures to produce benzene and sodium carbonate. It is plausible that a similar process occurs for the sodium 3-carboxyphenyl radical or a subsequently formed intermediate. This would involve the loss of carbon dioxide (CO₂).
Step 3: Formation of Final Products The highly reactive intermediates will likely undergo further reactions to form a complex mixture of gaseous and solid products. The nitrogen dioxide can further decompose or react. The organic fragments may polymerize or form smaller volatile compounds. The sodium will likely end up as sodium oxide or sodium carbonate. Safety data sheets for this compound indicate that hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sodium oxides.[5]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄NNaO₄ | [6][7] |
| Molecular Weight | 189.10 g/mol | [6][7] |
| Melting Point | >300 °C | [1] |
| Appearance | White to pale yellow or pale brown powder | [8] |
| Solubility | Soluble in water | [1] |
Table 2: Thermal Decomposition Data for Nitrobenzoic Acid Isomers (Heating Rate: 5.0 °C min⁻¹)
| Compound | Onset Decomposition Temp. (T₀, °C) | Peak Decomposition Temp. (Tₚ, °C) | Heat of Decomposition (ΔHᏧ, J g⁻¹) |
| o-Nitrobenzoic Acid | 145.8 | 196.0 | 542.27 |
| m-Nitrobenzoic Acid | 170.2 | 181.0 | 458.62 |
| p-Nitrobenzoic Acid | 195.3 | 205.0 | 335.61 |
| Data sourced from a study on the thermal decomposition of nitrobenzoic acid isomers.[4] |
Experimental Protocols
The thermal decomposition of this compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an appropriate crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study pyrolysis. A flow rate of 20-50 mL/min is common.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial surveys. Different heating rates (e.g., 5, 15, 20 °C/min) can be used to study the kinetics of decomposition.
-
Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps to identify individual decomposition steps.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is common and should match the TGA conditions for direct comparison.
-
Temperature Range: The temperature program should cover the range of interest identified by TGA.
-
-
Data Analysis: The DSC curve plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The area under an exothermic peak can be integrated to determine the heat of decomposition (ΔH).
Visualization of the Proposed Pathway
The following diagram illustrates the proposed thermal decomposition pathway of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 827-95-2 [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. scielo.br [scielo.br]
- 5. capotchem.cn [capotchem.cn]
- 6. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound, 94%, may contain up to ca 10% water 500 g | Buy Online [thermofisher.com]
The Solubility of Sodium 3-Nitrobenzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factors Influencing Solubility
The solubility of an ionic compound like sodium 3-nitrobenzoate in organic solvents is governed by a complex interplay of factors:
-
Polarity of the Solvent: The principle of "like dissolves like" is paramount. As an ionic salt, this compound is inherently polar. It is readily soluble in polar solvents like water.[1][2][3][4][5][6][7][8] Its solubility is expected to be significantly lower in nonpolar organic solvents. However, in polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., ethanol), some degree of solubility can be anticipated.
-
Lattice Energy of the Salt: The strength of the electrostatic forces holding the sodium and 3-nitrobenzoate ions together in the crystal lattice must be overcome by the solvation energy for dissolution to occur.
-
Solvation Energy: This is the energy released when the ions are surrounded by solvent molecules. For polar organic solvents, the interaction between the solvent dipoles and the ions contributes to the solvation energy.
-
Temperature: The solubility of most solids increases with temperature, as the increased kinetic energy helps to break apart the crystal lattice.
-
Presence of Other Solutes: The common ion effect or the presence of other salts can influence the solubility.
Quantitative Solubility Data
As of the latest literature review, comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is not publicly available. The available information primarily indicates its solubility in water is 10.9 g/L, though the temperature for this measurement is not specified.[1][2][3] To facilitate research and development, the following table provides a template for recording experimentally determined solubility data.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | CH₃OH | 32.7 | 25 | Data not available |
| Ethanol | C₂H₅OH | 24.5 | 25 | Data not available |
| Acetone | (CH₃)₂CO | 20.7 | 25 | Data not available |
| Isopropanol | C₃H₇OH | 19.9 | 25 | Data not available |
| Acetonitrile | CH₃CN | 37.5 | 25 | Data not available |
| Dichloromethane | CH₂Cl₂ | 9.1 | 25 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 25 | Data not available |
| Toluene | C₇H₈ | 2.4 | 25 | Data not available |
| Hexane | C₆H₁₄ | 1.9 | 25 | Data not available |
Researchers are encouraged to populate this table with their own experimental findings.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential. The following are detailed methodologies for key experiments.
Isothermal Equilibrium Method followed by Gravimetric Analysis
This is a classical and widely used method for determining the solubility of a solid in a liquid.
Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined by gravimetric analysis.
Apparatus and Materials:
-
Constant temperature bath (e.g., water bath)
-
Equilibrium vessel (e.g., sealed flasks or vials)
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Drying oven
-
This compound
-
Organic solvents of interest
Procedure:
-
Preparation of the Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in the equilibrium vessel. The excess solid should be clearly visible.
-
Equilibration: Place the vessel in the constant temperature bath set to the desired temperature. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the bath) to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter into a pre-weighed container.
-
Gravimetric Analysis: Weigh the container with the filtered saturated solution. Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound and above the boiling point of the solvent. Once the solvent is completely evaporated, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.
Isothermal Equilibrium Method followed by High-Performance Liquid Chromatography (HPLC) Analysis
This method is particularly useful for determining the solubility of compounds that are difficult to analyze gravimetrically or when high accuracy and sensitivity are required.
Principle: Similar to the gravimetric method, a saturated solution is prepared and equilibrated. The concentration of the solute in the filtered saturated solution is then determined using a validated HPLC method.
Apparatus and Materials:
-
Same as for the gravimetric method.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
HPLC column appropriate for the analysis of this compound.
-
Mobile phase solvents.
-
Volumetric flasks and pipettes for standard preparation.
Procedure:
-
Preparation of Saturated Solution and Sampling: Follow steps 1-3 of the gravimetric method.
-
Sample Preparation for HPLC: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis:
-
Method Development and Validation: Develop an HPLC method capable of separating this compound from any impurities. The method should be validated for linearity, accuracy, precision, and specificity.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area corresponding to this compound.
-
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.
Mandatory Visualizations
Experimental Workflow for Gravimetric Solubility Determination
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for determining solubility by the gravimetric method.
Conclusion
Understanding the solubility of this compound in organic solvents is critical for its effective use in scientific research and industrial applications. While comprehensive quantitative data is currently lacking in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine these values. The provided methodologies, particularly the isothermal equilibrium method coupled with either gravimetric or HPLC analysis, are robust and reliable for generating high-quality solubility data. The systematic collection and dissemination of such data will be invaluable to the scientific community.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.ws [chem.ws]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 827-95-2 [chemicalbook.com]
An In-depth Technical Guide to the Reaction Mechanism of Sodium 3-Nitrobenzoate Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sodium 3-nitrobenzoate is a significant organic intermediate utilized in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its formation is primarily a two-stage process: the electrophilic nitration of benzoic acid to yield 3-nitrobenzoic acid, followed by a neutralization reaction to produce the final sodium salt. This document provides a comprehensive technical overview of the underlying reaction mechanisms, detailed experimental protocols, and quantitative data pertinent to the synthesis. It is intended to serve as a detailed guide for professionals engaged in chemical synthesis and drug development.
Core Reaction Mechanism
The synthesis of this compound is achieved in two principal stages:
-
Electrophilic Aromatic Substitution: The nitration of benzoic acid to form 3-nitrobenzoic acid.
-
Acid-Base Neutralization: The conversion of 3-nitrobenzoic acid to its sodium salt.
Stage 1: Electrophilic Nitration of Benzoic Acid
The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.
1.1.1. Generation of the Electrophile
The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄), where sulfuric acid acts as a catalyst.[4][5]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[4]
1.1.2. Directing Effects of the Carboxyl Group
The carboxylic acid (-COOH) substituent on the benzene ring is a deactivating, meta-directing group.[4][6] This is due to its electron-withdrawing nature, which arises from both inductive and resonance effects.[4] These effects decrease the electron density at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[4][7] Consequently, the major product of the reaction is 3-nitrobenzoic acid (m-nitrobenzoic acid).[4][6]
1.1.3. Mechanism of Electrophilic Attack
The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8]
-
Attack on the Electrophile: The π-electron system of the benzoic acid ring attacks the nitronium ion, preferentially at the meta position. This step is the rate-determining step.
-
Restoration of Aromaticity: A weak base, such as a water molecule or bisulfate ion (HSO₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the 3-nitrobenzoic acid product.[8]
Stage 2: Acid-Base Neutralization
The formation of this compound is achieved through a straightforward acid-base neutralization reaction. The 3-nitrobenzoic acid, a moderately strong organic acid (pKa ≈ 3.47), is treated with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[9][10]
C₆H₄(NO₂)COOH + NaOH → C₆H₄(NO₂)COONa + H₂O
This reaction proceeds to completion, yielding the sodium salt which is typically a water-soluble, crystalline solid.[1]
Quantitative Data Analysis
The efficiency and selectivity of the nitration of benzoic acid are highly dependent on the reaction conditions. The data below summarizes typical outcomes from various reported experimental procedures.
Table 1: Isomer Distribution in the Nitration of Benzoic Acid
| Isomer | Typical Yield (%) | Reference |
| 3-Nitrobenzoic acid (meta) | Major Product (>75%) | [4][9][11] |
| 2-Nitrobenzoic acid (ortho) | ~9 - 20% | [9][12] |
| 4-Nitrobenzoic acid (para) | ~1 - 1.5% | [9][12] |
Note: The precise distribution is sensitive to reaction temperature and acid concentration.
Table 2: Summary of Reaction Conditions and Yields
| Starting Material | Nitrating Agent | Temperature (°C) | Reported Yield | Notes | Reference |
| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 | High (unspecified) | Keeping the temperature very cold minimizes ortho-product formation. | [13] |
| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | < 10 | 80% (recrystallized) | Reaction time of ~2 hours, followed by warming to 40°C. | [12] |
| Benzoic Acid | 70% HNO₃ / Oleum (25-30% SO₃) | 5 - 15 | ~98% purity product | Industrial process using oleum for enhanced reactivity. | [12] |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 6 | High (unspecified) | Followed by saponification to yield the acid. This route can produce a purer product. | [14] |
| Methyl m-nitrobenzoate | NaOH (hydrolysis) | Boiling | 90 - 96% (crude acid) | Saponification step for the indirect route. | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 3-nitrobenzoic acid and its subsequent conversion to this compound.
Safety Precaution: These procedures involve the use of highly corrosive concentrated acids. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][13]
Protocol 1: Direct Nitration of Benzoic Acid
This protocol is adapted from standard laboratory procedures for electrophilic aromatic substitution.[13]
Materials:
-
Benzoic acid (dry)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Ice
-
Distilled water
Procedure:
-
Prepare Nitrating Mixture: In a small Erlenmeyer flask, carefully add 10 mL of concentrated H₂SO₄ to 7 mL of concentrated HNO₃. Cool this mixture in an ice/salt bath to 0°C or below.
-
Prepare Reaction Mixture: In a separate, larger beaker, cool 25 mL of concentrated H₂SO₄ to 0°C. Slowly add 10 g of dry benzoic acid in small portions, ensuring the temperature does not exceed 5°C. The mixture will become a thick paste.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the benzoic acid suspension using a pipette. Maintain vigorous stirring and keep the reaction temperature below 5°C throughout the addition.
-
Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.
-
Precipitation: Pour the reaction mixture slowly and with stirring over a slurry of approximately 200 g of crushed ice in 200 mL of water. A white precipitate of 3-nitrobenzoic acid will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of ice-cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from hot water or a water/ethanol mixture to yield pure 3-nitrobenzoic acid.[14][15]
Protocol 2: Formation of this compound
Materials:
-
3-Nitrobenzoic acid (purified)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
pH indicator paper
Procedure:
-
Dissolution: Suspend 10 g of purified 3-nitrobenzoic acid in 100 mL of distilled water.
-
Neutralization: Prepare a 2 M solution of sodium hydroxide. Add the NaOH solution dropwise to the 3-nitrobenzoic acid suspension with constant stirring. The solid will gradually dissolve as the sodium salt is formed.
-
Endpoint: Continue adding NaOH until all the solid has dissolved and the solution is neutral to slightly basic (pH 7-8), as checked with pH paper.
-
Isolation: The this compound can be isolated by evaporating the water under reduced pressure using a rotary evaporator. The resulting solid can be dried further in a vacuum oven.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the direct nitration synthesis protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 827-95-2 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. fvs.com.py [fvs.com.py]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. testbook.com [testbook.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 15. google.com [google.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Sodium 3-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-nitrobenzoate (CAS No. 827-95-2) is a key organic intermediate with significant applications in various industrial syntheses.[1][2] Its unique molecular structure, featuring both a nitro group and a sodium carboxylate on a benzene ring, makes it a versatile precursor in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.
Physicochemical Properties
This compound is typically an off-white to yellow crystalline solid that is soluble in water.[4][5] It possesses a high melting point, indicating good thermal stability.[5]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄NNaO₄ | [6] |
| Molecular Weight | 189.10 g/mol | [6][7] |
| Appearance | Off-white to yellow crystalline powder | [4][5] |
| Melting Point | >300 °C | [5] |
| Solubility in Water | Soluble | [4][5] |
| pKa of parent acid (3-nitrobenzoic acid) | 3.47 | [8] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 827-95-2 | [6] |
| IUPAC Name | This compound | [6] |
| InChI | InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | [6] |
| InChIKey | MUADFEZFSKAZLT-UHFFFAOYSA-M | [6] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)[O-].[Na+] | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the nitration of a suitable benzoic acid derivative followed by neutralization. A common route involves the nitration of methyl benzoate and subsequent saponification of the resulting methyl 3-nitrobenzoate.[8]
Step 1: Nitration of Methyl Benzoate to Methyl 3-Nitrobenzoate [9]
-
Preparation of Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining a low temperature (below 10 °C).[9] This reaction generates the nitronium ion (NO₂⁺), the active electrophile.
-
Addition of Methyl Benzoate: Slowly add methyl benzoate to the nitrating mixture with continuous stirring, ensuring the temperature does not exceed 15 °C.[9]
-
Reaction: Allow the mixture to stir in the ice bath for approximately one to two hours.[9]
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. The product, methyl 3-nitrobenzoate, will precipitate out as a solid.[9]
-
Isolation and Purification: Collect the solid precipitate by suction filtration and wash it with cold water.[9] Further washing with a cold sodium bicarbonate solution can be performed to neutralize any residual acid.[9] The crude product can be purified by recrystallization from a suitable solvent like ethanol.[10]
Step 2: Saponification of Methyl 3-Nitrobenzoate to this compound [11][12]
-
Hydrolysis: In a round-bottom flask, combine the purified methyl 3-nitrobenzoate with an aqueous solution of sodium hydroxide.[11][12]
-
Heating: Heat the mixture to boiling for approximately 5-10 minutes, or until the ester has completely dissolved, indicating the completion of the saponification reaction.[11]
-
Isolation: The resulting aqueous solution contains this compound. For purification, the parent 3-nitrobenzoic acid can be precipitated by carefully adding a strong acid like hydrochloric acid.[11][12] The precipitated acid can then be collected by filtration, washed, and subsequently neutralized with a stoichiometric amount of sodium hydroxide to yield a pure solution of this compound. Evaporation of the water will yield the solid sodium salt.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound.[2][5]
-
Mobile Phase: A suitable mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore (typically in the range of 254-280 nm).
-
Quantification: The purity is determined by comparing the peak area of the analyte to that of a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons. Due to the electron-withdrawing effects of the nitro and carboxylate groups, these protons would be expected to resonate in the downfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carboxylate carbon and the aromatic carbons.
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), would be used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorptions: The FTIR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the carboxylate group (around 1600 cm⁻¹ and 1400 cm⁻¹).
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
Synthesis and Purification Workflow
The following diagram illustrates a typical laboratory-scale workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | 827-95-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound = 95.0 HPLC 827-95-2 [sigmaaldrich.com]
- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. pinn.ai [pinn.ai]
- 10. issr.edu.kh [issr.edu.kh]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-tert-butylphenol (CAS 1199-46-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical data for 2-Amino-4-tert-butylphenol, a key intermediate in the synthesis of various organic compounds. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.
Physicochemical Data
The fundamental physicochemical properties of 2-Amino-4-tert-butylphenol are summarized in the tables below. These values have been compiled from various sources and represent the current understanding of this compound's characteristics.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1199-46-8 | [1] |
| Molecular Formula | C₁₀H₁₅NO | |
| Molar Mass | 165.23 g/mol | |
| Appearance | White to gray-white or brown to gray crystalline powder | [2] |
| Melting Point | 158-167 °C | [2] |
| 160-163 °C (lit.) | ||
| Boiling Point | ~293.09 °C (rough estimate) | [3] |
| ~274.9 °C at 760 mmHg | [4] | |
| Density | ~1.0203 g/cm³ (rough estimate) | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Cold Water | Almost insoluble | [3] |
| Ethanol | Soluble | [3] |
| Ether | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Benzene | Insoluble | [3] |
Experimental Protocols
The following sections detail the general methodologies for determining the key physicochemical properties of organic compounds like 2-Amino-4-tert-butylphenol.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered 2-Amino-4-tert-butylphenol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a digital melting point apparatus.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[5]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.[5]
Boiling Point Determination
The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure. For high-melting solids like 2-Amino-4-tert-butylphenol, boiling point is typically estimated or determined under reduced pressure. The following describes a common micro-method.
Methodology:
-
Sample Preparation: A small amount of the substance is placed in a small test tube or fusion tube.[3][6]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample within the fusion tube.[3][6]
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube).[7]
-
Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat source is then removed, and the apparatus is allowed to cool.[7]
-
Boiling Point Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Water Solubility Determination
Solubility is a qualitative measure of the extent to which a compound dissolves in a particular solvent.
Methodology:
-
Sample Addition: A small, measured amount of 2-Amino-4-tert-butylphenol (e.g., 10-20 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL of cold water) is added to the test tube.[8]
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[8]
-
Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all. The observation is recorded as soluble, partially soluble, or insoluble. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.
Synthetic and Experimental Workflows
2-Amino-4-tert-butylphenol is a valuable precursor in various synthetic routes. The following diagrams illustrate some of these applications.
Synthesis of 2-(Pyridyl)benzoxazole Derivatives
2-Amino-4-tert-butylphenol serves as a key reactant in the synthesis of 2-(pyridyl)benzoxazole derivatives, which are of interest for their biological activities.
Caption: Synthetic pathway for 2-(pyridyl)benzoxazole from 2-Amino-4-tert-butylphenol.
Electrochemical Polymerization Workflow
2-Amino-4-tert-butylphenol can undergo electrochemical polymerization to form poly(2-amino-4-tert-butylphenol) films, which have potential applications in sensor technology.
Caption: General workflow for the electrochemical polymerization of 2-Amino-4-tert-butylphenol.
References
- 1. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to Sodium 3-Nitrobenzoate: Properties, Synthesis, and Analysis
For Immediate Release
This whitepaper provides a detailed technical overview of sodium 3-nitrobenzoate, a key organic intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its production.
Core Compound Data: this compound
A summary of the key quantitative data for this compound is presented in the table below for quick reference.
| Property | Value | Source |
| Chemical Formula | C₇H₄NNaO₄ | [1][2][4] |
| Molecular Weight | 189.10 g/mol | [5] |
| CAS Number | 827-95-2 | [2] |
| Appearance | White to pale yellow or pale brown solid | [1] |
| Melting Point | >300°C | [3] |
| Solubility in Water | Soluble | [3] |
Experimental Protocol: Synthesis of this compound via Saponification
This compound is commonly synthesized from its corresponding ester, methyl 3-nitrobenzoate, through a saponification reaction. This process involves the hydrolysis of the ester in the presence of a base, in this case, sodium hydroxide. The following protocol is adapted from established organic chemistry procedures.[4]
Objective: To synthesize this compound from methyl 3-nitrobenzoate.
Materials:
-
Methyl 3-nitrobenzoate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottomed flask (2 L)
-
Reflux condenser
-
Heating mantle
-
Stir bar or mechanical stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Suction flask
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a solution of sodium hydroxide by dissolving 80 g (2 moles) of NaOH in 320 cc of deionized water in a 2 L round-bottomed flask.[4]
-
Addition of Ester: To the sodium hydroxide solution, add 181 g (1 mole) of methyl 3-nitrobenzoate.[4]
-
Saponification Reaction: Heat the mixture to boiling using a heating mantle, with constant stirring, under a reflux condenser. The reaction is typically complete within five to ten minutes, indicated by the disappearance of the oily ester layer.[4]
-
Dilution: After the reaction is complete, dilute the mixture with an equal volume of water.[4]
-
Isolation of the Product: The resulting aqueous solution contains this compound. For many applications, this solution can be used directly. If the solid product is required, the water can be removed under reduced pressure.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
The reaction should be performed in a well-ventilated fume hood.
Logical Workflow for the Synthesis of this compound
The industrial production of this compound often starts from methyl benzoate, which undergoes nitration followed by saponification. The logical relationship between these steps is illustrated in the following diagram.
Caption: Synthesis workflow of this compound from methyl benzoate.
This technical guide provides foundational information for professionals working with this compound. Its role as a versatile intermediate highlights its importance in the synthesis of a wide range of commercially significant products, including analgesics and antibiotics.[1][2]
References
An In-depth Technical Guide to the Discovery and History of Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzoic acids, a class of aromatic carboxylic acids, have played a pivotal role in the advancement of organic chemistry and continue to be indispensable building blocks in contemporary drug discovery and development. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological significance of the three structural isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). The strategic placement of the nitro group on the benzoic acid framework profoundly influences the physicochemical properties and reactivity of these molecules, dictating their synthetic utility and interaction with biological systems.
Historical Perspective and Discovery
The history of nitrobenzoic acids is intrinsically linked to the development of aromatic nitration chemistry in the 19th century. While a single definitive "discovery" of each isomer is not clearly documented, their synthesis evolved from the broader exploration of nitrating agents on aromatic compounds.
The synthesis of 4-methyl-3-nitrobenzoic acid, for instance, is not attributed to a single individual but rather emerged from the extensive work on aromatic nitration that characterized the late 1800s and early 1900s[1]. The first synthesis of 4-nitrobenzoic acid is noted to have occurred in the 19th century through the nitration of benzoic acid[2]. The preparation of 3-nitrobenzoic acid was described by Mulder in 1840[3]. The primary methods for producing these compounds, such as the oxidation of nitrotoluenes and the direct nitration of benzoic acid, were established during this era of rapid advancement in organic synthesis.
Physicochemical Properties
The position of the electron-withdrawing nitro group on the benzene ring significantly impacts the acidity, solubility, and melting point of the nitrobenzoic acid isomers. These properties are crucial for their separation, purification, and application in synthesis and drug design.
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 |
| Appearance | Yellowish-white crystals | Off-white to yellowish-white solid | Pale yellow crystalline powder |
| Melting Point (°C) | 146–148 | 139–141 | 237–242 |
| pKa (in water) | ~2.17 | ~3.47 | ~3.41 |
| Water Solubility | 7.8 g/L (20 °C) | 2.4 g/L (15 °C) | < 1 g/L (26 °C) |
| Solubility in Ethanol | Soluble | Soluble | Soluble |
| Solubility in Ether | Soluble | Soluble | Soluble |
Synthesis of Nitrobenzoic Acid Isomers
The synthetic strategies for the nitrobenzoic acid isomers are dictated by the directing effects of the carboxyl and nitro groups in electrophilic aromatic substitution reactions.
Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid
The carboxyl group of benzoic acid is a meta-director. Therefore, the direct nitration of benzoic acid primarily yields the 3-nitro isomer.
Caption: Synthesis of 3-Nitrobenzoic Acid.
-
Preparation of the Nitrating Mixture: In a flask, combine equal volumes of concentrated nitric acid and concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Reaction Setup: Dissolve benzoic acid in concentrated sulfuric acid in a separate flask, and cool the mixture in an ice bath to below 5°C[4].
-
Nitration: Slowly add the cold nitrating mixture dropwise to the benzoic acid solution while maintaining the temperature below 15°C[4].
-
Reaction Completion and Isolation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Pour the reaction mixture over crushed ice to precipitate the crude 3-nitrobenzoic acid[4].
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as 1% aqueous hydrochloric acid to obtain the purified product with a yield of 90-96%[3].
Synthesis of 2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid via Oxidation of Nitrotoluenes
The ortho and para isomers are typically synthesized by the oxidation of the corresponding nitrotoluene precursors. Direct nitration of benzoic acid is not an efficient method for these isomers as they are formed as minor byproducts[5].
Caption: Synthesis of Ortho and Para Isomers.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, place 680 g of sodium dichromate, 1500 mL of water, and 230 g of 4-nitrotoluene[6][7][8].
-
Oxidation: While stirring, slowly add 1700 g of concentrated sulfuric acid. The heat of dilution will initiate the oxidation. After the initial exothermic reaction subsides, gently boil the mixture for about 30 minutes[6][8].
-
Isolation: Cool the reaction mixture and add 2 L of water. Collect the crude product by filtration and wash with water[6][7].
-
Purification: To remove chromium salts, warm the crude product with 1 L of 5% sulfuric acid, cool, and filter again. Dissolve the product in a 5% sodium hydroxide solution and filter to remove impurities. Acidify the filtrate with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid. Collect the purified product by suction filtration, wash with water, and dry. This method typically yields 82-86% of the theoretical amount[7].
Role in Drug Development and Signaling Pathways
Nitrobenzoic acids and their derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. Their utility stems from the electronic properties conferred by the nitro group and the versatility of the carboxylic acid handle for further chemical modifications.
Inhibition of NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. Certain derivatives of nitrobenzoic acid have been shown to inhibit this pathway. For example, a nitroalkene benzoic acid derivative has demonstrated a significant inhibitory effect on NF-κB activation in a model of amyotrophic lateral sclerosis (ALS)[9].
Caption: Inhibition of the NF-κB Signaling Pathway.
Inhibition of Coenzyme Q Biosynthesis
4-Nitrobenzoic acid has been identified as a competitive inhibitor of Coq2, a key enzyme (para-hydroxybenzoate-polyprenyl transferase) in the biosynthesis of Coenzyme Q (CoQ)[10][11]. CoQ is an essential component of the electron transport chain and a vital antioxidant. By inhibiting Coq2, 4-nitrobenzoic acid can dose-dependently decrease CoQ levels in mammalian cells, providing a valuable tool for studying CoQ deficiency[10][11][12].
Caption: Inhibition of Coenzyme Q Biosynthesis.
Experimental Workflow for Drug Discovery
The discovery of novel therapeutic agents based on the nitrobenzoic acid scaffold typically follows a structured workflow, from initial screening to lead optimization.
Caption: General Drug Discovery Workflow.
High-Throughput Screening (HTS) Protocol
-
Assay Development: Develop a robust and miniaturized assay (e.g., biochemical or cell-based) in a 384-well or 1536-well format to measure the activity of the target of interest[13][14].
-
Pilot Screen: Screen a small, diverse subset of the compound library to validate the assay performance and establish hit criteria[15].
-
Primary Screen: Screen the entire library of nitrobenzoic acid derivatives at a single concentration to identify initial "hits" that modulate the target's activity[15].
-
Hit Confirmation and Dose-Response: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity. Perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.
-
Secondary Assays and SAR: Test the confirmed hits in orthogonal or secondary assays to eliminate false positives and begin to establish a structure-activity relationship (SAR)[13]. This involves synthesizing and testing analogs of the initial hits to understand how chemical modifications affect biological activity.
Conclusion
The nitrobenzoic acids, born from the foundational era of organic synthesis, continue to be of immense value to the scientific community. Their distinct physicochemical properties, governed by the isomeric position of the nitro group, provide a versatile platform for the synthesis of a wide array of complex molecules. As demonstrated by their role as modulators of key signaling pathways, nitrobenzoic acid derivatives represent a promising scaffold for the development of novel therapeutics. The systematic application of modern drug discovery workflows, including high-throughput screening and structure-activity relationship studies, will undoubtedly continue to unlock the full therapeutic potential of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. fvs.com.py [fvs.com.py]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of inhibiting CoQ10 biosynthesis with 4-nitrobenzoate in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
A Deep Dive into the Theoretical Structure of Sodium 3-Nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the molecular structure of sodium 3-nitrobenzoate. By leveraging computational chemistry, researchers can gain profound insights into the geometric, vibrational, and electronic properties of this compound, which is a crucial intermediate in the pharmaceutical and dye industries. This guide summarizes key findings from theoretical studies and outlines the methodologies employed.
Computational Methodology: Density Functional Theory (DFT)
The primary theoretical approach for analyzing the structure of this compound is Density Functional Theory (DFT). This quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems.
A key study by Samsonowicz, Regulska, and Lewandowski utilized the DFT hybrid method B3LYP (Becke, 3-parameter, Lee-Yang-Parr) to perform calculations.[1] Two different basis sets were employed to provide a comprehensive analysis:
-
6-311++G** : A triple-zeta basis set that is widely used for geometry optimization and frequency calculations of organic molecules.
-
LANL2DZ : A basis set that incorporates effective core potentials, making it suitable for systems containing heavier atoms like sodium.[1][2]
The general workflow for these theoretical calculations is depicted below.
References
Sodium 3-Nitrobenzoate: A Technical Health and Safety Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for sodium 3-nitrobenzoate, a chemical intermediate used in various industrial applications, including the synthesis of dyes and pharmaceuticals.[1] The following sections detail the compound's physical and chemical properties, toxicological data, and established safety protocols. All data is presented to aid in risk assessment and ensure safe handling in a laboratory and manufacturing environment.
Chemical and Physical Properties
This compound is the sodium salt of 3-nitrobenzoic acid.[2][3] It is a stable solid under recommended storage conditions.[4]
| Property | Value | Source |
| Synonyms | 3-Nitrobenzoic acid sodium salt, Sodium m-nitrobenzoate | [3][5] |
| CAS Number | 827-95-2 | [2][5] |
| Molecular Formula | C₇H₄NNaO₄ | [2][6] |
| Molecular Weight | 189.10 g/mol | [2][6][7] |
| Appearance | Off-white to yellow crystalline powder/solid | [5] |
| Melting Point | >300 °C (>572 °F) | [5][8] |
| Boiling Point | 340.7 °C at 760 mmHg | [5] |
| Flash Point | 157.5 °C | [5] |
| Water Solubility | 10.9 g/L | [4][5] |
| Storage Temperature | Store below +30°C in a dry, sealed place | [2][5][9] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2][7] However, available data from studies on analogous compounds and safety data sheets indicate potential hazards.
| Endpoint | Result | Species | Method | Source |
| Acute Oral Toxicity (LD50) | 11,000 mg/kg | Rat | Not specified | [10] |
| Skin Irritation | Causes skin irritation (Category 2) | Rabbit | Not specified | [7][8][10] |
| Eye Irritation | Causes serious eye irritation (Category 2) | Rabbit | Not specified | [7][8][10] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) | Not specified | Not specified | [2][7][8] |
| Carcinogenicity | No component is identified as a probable, possible or confirmed human carcinogen by IARC. | Not applicable | Not applicable | [2] |
| Reproductive Toxicity | No data available | Not applicable | Not applicable | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Hazard Statements: [4][7][11][12]
-
H228: Flammable solid
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The following diagram illustrates the logical workflow for GHS hazard classification based on available data.
Caption: GHS Hazard Classification Workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological endpoints of this compound are not publicly available. However, the following are representative methodologies based on OECD guidelines that are likely to be followed for such a substance.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure to estimate the acute oral toxicity.[4]
-
Principle: The substance is administered orally to a group of animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[13] The initial dose is selected based on available information. The outcome of the first step determines the subsequent steps.[4]
-
Animals: Typically, three female rats per step are used.[4] They are fasted overnight before dosing.[14]
-
Procedure: The test substance is administered as a single oral dose by gavage.[14] Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[13] Body weight is recorded weekly.[13]
-
Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses the potential of a substance to cause skin irritation.[15]
-
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[15] Cell viability is measured to determine the level of irritation.[15]
-
Test System: Commercially available RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ are used.[15]
-
Procedure: The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes). After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours). Cell viability is then determined using a colorimetric assay (e.g., MTT assay).[16]
-
Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[15]
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
This in vitro method is used to identify chemicals that are not classified as eye irritants.[17]
-
Principle: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by measuring the reduction in tissue viability.[17]
-
Test System: A three-dimensional RhCE tissue model is used.[17]
-
Procedure: The test substance (50 µl for liquids, 50 mg for solids) is applied to the tissue surface for a specified duration (e.g., 30 minutes for liquids, 6 hours for solids).[17] Following exposure and a post-incubation period, tissue viability is measured using the MTT assay.[17]
-
Endpoint: A chemical is classified as a non-irritant if the mean tissue viability is above a defined cut-off value (typically > 60%).[17]
The following diagram illustrates a general experimental workflow for in vitro toxicity testing.
Caption: General Experimental Workflow for In Vitro Toxicity Testing.
Handling and Safety Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent.[2][4]
-
Skin Protection: Handle with compatible gloves (e.g., Nitrile rubber with a minimum layer thickness of 0.11 mm).[4] Wear a lab coat or other impervious clothing.[18]
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2][4] Use in a well-ventilated area.[10] Keep away from heat, sparks, and open flames.[4][8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][10] Protect from moisture.[8] Incompatible with strong oxidizing agents.[8]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2][4]
-
Skin Contact: Wash off with soap and plenty of water.[2][4] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][4]
The following diagram outlines the recommended first aid procedures.
Caption: First Aid Procedures for this compound Exposure.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: As a flammable solid, it may burn but propagates flame with difficulty.[10] Dust may form an explosive mixture with air.[10] Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sodium oxides.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]
Ecological Information
Limited ecological data is available for this compound.
| Endpoint | Result | Species | Source |
| Fish LC50 (96h) | 1350 mg/L (24h data) | Not specified | [10] |
| Daphnia magna EC50 (48h) | 8665 mg/L | Not specified | [10] |
| Biodegradability | Readily biodegradable (66.87% after 28 days) | Not applicable | [5] |
Do not let the product enter drains or waterways.[2][10]
Disposal Considerations
Dispose of this material and its container at a licensed hazardous waste disposal facility.[2][4] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations.[8]
Regulatory Information
This compound is listed on various chemical inventories, including the TSCA (USA), DSL/NDSL (Canada), EINECS/ELINCS/NLP (Europe), AICS (Australia), KECL (Korea), IECSC (China), ENCS (Japan), and PICCS (Philippines).[8]
This guide is intended for informational purposes and should not be a substitute for professional safety training and a thorough review of the complete Safety Data Sheet (SDS) for this product.
References
- 1. nbinno.com [nbinno.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. criver.com [criver.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB via colorimetric detection using Saltzman reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. iivs.org [iivs.org]
- 16. sterlab-store.com [sterlab-store.com]
- 17. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. westliberty.edu [westliberty.edu]
In-Depth Technical Guide on the Stability and Storage of Sodium 3-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for sodium 3-nitrobenzoate. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for laboratory and development purposes.
Core Stability Profile
This compound is a stable organic compound under recommended storage conditions.[1][2] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The primary factors influencing its stability are moisture, heat, and contact with strong acids and oxidizing agents.
General Stability
Under ambient, dry conditions, this compound is a stable solid.[1][2] It is important to note that some commercial grades of this compound may contain up to 10% water, which suggests that the compound may be hygroscopic.[3] Therefore, protection from moisture is a critical aspect of its storage.
Incompatibilities
To maintain the chemical integrity of this compound, contact with the following substances should be avoided:
-
Strong Oxidizing Agents: These can react exothermically with the nitroaromatic compound, potentially leading to vigorous and unsafe reactions.
-
Acids, Acid Chlorides, and Acid Anhydrides: Contact with strong acids can lead to the protonation of the carboxylate group, forming 3-nitrobenzoic acid, and may catalyze degradation reactions.[1]
Hazardous Decomposition
When subjected to high temperatures, such as in a fire, this compound can decompose to produce hazardous gases. The primary hazardous decomposition products include:
Quantitative Stability Data
While specific public-domain quantitative stability studies on this compound are limited, the following table summarizes the key qualitative and physical data gathered from various sources. This information is crucial for understanding the compound's stability profile.
| Parameter | Value/Observation | Source(s) |
| Chemical Stability | Stable under recommended storage conditions. | [1][2] |
| Conditions to Avoid | Moisture, heat, flames, and sparks. | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [1][2] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, sodium oxides. | [1][2] |
| Hygroscopicity | May contain up to 10% water, suggesting hygroscopic nature. | [3] |
| Melting Point | >300 °C | |
| Flammability | Flammable solid. |
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool place. | To minimize the risk of thermal degradation. | [3] |
| Atmosphere | Store in a dry and well-ventilated area. | To prevent moisture absorption and accumulation of any potential vapors. | [3] |
| Container | Keep container tightly closed and sealed. | To protect from atmospheric moisture and contaminants. | [3] |
| Segregation | Store away from incompatible materials such as strong oxidizing agents and acids. | To prevent hazardous chemical reactions. | [1][2][3] |
Experimental Protocols for Stability Assessment
General Forced Degradation Protocol
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution. Keep at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.[5]
-
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.[5]
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical technique, such as HPLC with a UV detector.
-
-
Development of a Stability-Indicating HPLC Method:
-
Column: A C18 reversed-phase column is often suitable for aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: A UV detector set at a wavelength that allows for the detection of the parent compound and potential degradation products.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent peak from all degradation product peaks.
-
Visualizing Stability and Degradation Pathways
The following diagrams illustrate the key factors affecting the stability of this compound and a conceptual workflow for its stability testing.
Caption: Factors influencing the stability of this compound.
Caption: A conceptual workflow for a forced degradation study.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 94%, may contain up to ca 10% water 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
sodium 3-nitrobenzoate as a reagent in analytical chemistry techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-nitrobenzoate, the sodium salt of 3-nitrobenzoic acid, has found utility as a reagent in specific analytical chemistry applications. Its properties allow for the selective precipitation of certain metal ions, making it a valuable tool in gravimetric analysis. This document provides detailed application notes and protocols for the use of this compound in analytical techniques, with a primary focus on its historical and established application in the quantitative determination of thorium.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₄NNaO₄ |
| Molecular Weight | 189.10 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in water |
Application: Gravimetric Determination of Thorium
This compound is an effective reagent for the quantitative precipitation of thorium from neutral or slightly acidic solutions. This method, originally detailed by Datta and Banerjee in 1952, provides a reliable means of separating and quantifying thorium.
Principle
This compound reacts with thorium ions (Th⁴⁺) in solution to form an insoluble thorium 3-nitrobenzoate complex. The precipitate can be separated from the solution by filtration, washed, dried, and weighed. The mass of the precipitate is then used to calculate the amount of thorium in the original sample. The reaction is highly selective for thorium under controlled pH conditions.
Reagents and Equipment
-
This compound solution (2% w/v in distilled water)
-
Thorium-containing sample solution
-
Dilute ammonia solution
-
Dilute nitric acid
-
Ashless filter paper
-
Beakers
-
Graduated cylinders
-
Heating plate or Bunsen burner
-
Drying oven
-
Muffle furnace
-
Analytical balance
Experimental Protocol
A detailed protocol for the gravimetric determination of thorium using this compound is outlined below.
1. Sample Preparation:
- Accurately weigh a sample containing a known amount of thorium and dissolve it in a suitable acid (e.g., nitric acid).
- Dilute the solution with distilled water to a volume of approximately 100 mL.
- Adjust the pH of the solution to be nearly neutral using dilute ammonia solution.
2. Precipitation:
- Heat the sample solution to boiling.
- Slowly add a 2% solution of this compound in slight excess, while continuously stirring the hot solution.
- Continue boiling for a few minutes to ensure complete precipitation of thorium 3-nitrobenzoate.
- Allow the precipitate to settle.
3. Filtration and Washing:
- Filter the hot solution through an ashless filter paper (e.g., Whatman No. 40).
- Wash the precipitate several times with a hot, dilute solution of this compound to remove any co-precipitated impurities.
- Finally, wash the precipitate with hot distilled water until it is free from chloride ions (test with silver nitrate solution).
4. Drying and Ignition:
- Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.
- Dry the crucible and its contents in a drying oven at 110 °C.
- Ignite the dried precipitate in a muffle furnace at 600-650 °C for one hour. During ignition, the thorium 3-nitrobenzoate decomposes to thorium dioxide (ThO₂).
- Cool the crucible in a desiccator and weigh it accurately.
5. Calculation:
- The weight of thorium in the sample can be calculated using the following formula: Weight of Thorium (g) = Weight of ThO₂ (g) × (Atomic weight of Th / Molecular weight of ThO₂) Gravimetric factor = 232.04 / 264.04 = 0.8788
Quantitative Data
The following table summarizes the quantitative aspects of this analytical method.
| Parameter | Value/Range | Notes |
| pH for Precipitation | Neutral to slightly acidic | Crucial for selective precipitation. |
| Precipitating Agent | 2% this compound solution | Added in slight excess to ensure complete precipitation. |
| Ignition Temperature | 600-650 °C | Ensures complete conversion to ThO₂. |
| Gravimetric Factor | 0.8788 | For converting the weight of ThO₂ to the weight of Th. |
Interferences
The presence of certain ions can interfere with the accurate determination of thorium. Cations that form insoluble hydroxides or basic salts at the precipitation pH may co-precipitate. It is essential to control the pH and ensure the absence of significant concentrations of interfering ions.
Experimental Workflow
Caption: Workflow for the gravimetric determination of thorium using this compound.
Other Potential Applications
While the primary documented use of this compound in analytical chemistry is for the gravimetric determination of thorium, its ability to form precipitates with other metal ions suggests potential for other separation and determination methods. Further research could explore its utility in the analysis of other elements. Additionally, the nitroaromatic structure of the molecule could be leveraged in the development of chromogenic or fluorogenic reagents for spectrophotometric or spectrofluorimetric analysis, or as a derivatizing agent in chromatography to enhance the detection of certain analytes. However, detailed and validated protocols for these applications are not currently established in the scientific literature.
Conclusion
This compound serves as a specific and effective reagent for the gravimetric determination of thorium. The protocol outlined in this document provides a robust method for the quantitative analysis of thorium in various samples. While other analytical applications of this reagent are conceivable, they require further investigation and validation. Researchers and professionals in drug development and other scientific fields can utilize the information provided here for the accurate and reliable analysis of thorium.
Applications of Sodium 3-Nitrobenzoate in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of sodium 3-nitrobenzoate in coordination chemistry. It includes key application notes, structured data from relevant studies, and comprehensive experimental protocols for the synthesis and characterization of coordination compounds involving the 3-nitrobenzoate ligand.
Introduction
This compound, the sodium salt of 3-nitrobenzoic acid, is a versatile organic intermediate.[1] In coordination chemistry, the 3-nitrobenzoate anion serves as a versatile ligand, coordinating to metal centers primarily through its carboxylate group. The presence of the nitro group influences the electronic properties and steric hindrance of the ligand, thereby affecting the geometry, stability, and physicochemical properties of the resulting metal complexes.[1] These coordination compounds have shown significant potential in various fields, including materials science for their luminescent and magnetic properties, and in medicinal chemistry for their biological activities.[1][2]
Application Notes
The 3-nitrobenzoate ligand has been successfully employed in the synthesis of a diverse range of coordination compounds, from discrete mononuclear complexes to multidimensional coordination polymers and metal-organic frameworks (MOFs). The specific applications are largely dictated by the choice of the metal center.
-
Luminescent Materials: Lanthanide complexes incorporating 3-nitrobenzoate and its derivatives have been investigated for their luminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is crucial for enhancing the luminescence of lanthanide ions, which have low absorption efficiencies.[3] These materials have potential applications in sensing, lighting, and optical communications.[4] The luminescence of these complexes can be quenched by certain molecules, making them suitable for developing chemical sensors, for example, for the detection of nitroaromatic compounds.[3]
-
Magnetic Materials: Transition metal complexes with 3-nitrobenzoate ligands have been studied for their magnetic properties. The magnetic behavior of these complexes is determined by the electronic configuration of the metal ion and the geometry of the coordination sphere. By carefully selecting the metal ion and reaction conditions, it is possible to synthesize complexes with specific magnetic properties, such as paramagnetism.[5]
-
Biological Activity: Coordination complexes of 3-nitrobenzoate with various metals, including silver and rhenium, have demonstrated promising biological activities.[1] These complexes have been screened for their antibacterial and anticancer properties.[1][2] The coordination of the 3-nitrobenzoate ligand to a metal center can enhance the therapeutic efficacy compared to the free ligand. For instance, some silver(I) complexes with 3-nitrobenzoate have shown activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[1] Dirhenium complexes with 3-nitrobenzoate have been found to exhibit anticancer activity, potentially by binding to DNA and inhibiting its replication.[1]
-
Catalysis: Coordination polymers and MOFs constructed from 3-nitrobenzoate and related ligands are being explored as heterogeneous catalysts. The porous nature of these materials can provide active sites for catalytic reactions. While this is an emerging area, related metal-carboxylate complexes have shown promise in various organic transformations.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on coordination compounds involving nitrobenzoate ligands.
Table 1: Luminescent Properties of Lanthanide Complexes with Nitrobenzoate Derivatives
| Lanthanide Ion | Ligand | Quantum Yield (%) | Luminescence Lifetime (μs) | Reference |
| Eu(III) | Thiophenyl-derivatized nitrobenzoate | 0.9 - 3.1 | 248.3 - 338.9 | [6][7] |
| Tb(III) | Thiophenyl-derivatized nitrobenzoate | 4.7 - 9.8 | 208.6 - 724.9 | [6][7] |
Table 2: Magnetic Properties of Transition Metal Complexes with 3-Chloro-2-nitrobenzoates
| Metal Ion | Complex Formula | Magnetic Moment (μeff, B.M.) | Temperature Range (K) | Reference |
| Co(II) | Co(3-Cl-2-NO2-Bz)2·H2O | Not specified | 76 - 303 | [5] |
| Ni(II) | Ni(3-Cl-2-NO2-Bz)2·2H2O | Not specified | 76 - 303 | [5] |
| Cu(II) | Cu(3-Cl-2-NO2-Bz)2·H2O | Not specified | 76 - 303 | [5] |
Note: While the specific magnetic moment values were not provided in the abstract, the study indicates the investigation of magnetic susceptibility over the specified temperature range.
Table 3: Biological Activity of Metal Complexes with 3-Nitrobenzoate Ligands
| Metal Ion | Complex | Target Organism/Cell Line | Activity | Reference |
| Ag(I) | [Ag2(3-NB)2(DAB)] | Candida albicans, E. coli, S. aureus | Active | [1] |
| Ag(I) | [Ag2(3-NB)2(DAC)] | Candida albicans, E. coli, S. aureus | Active | [1] |
| Re(II/III) | Dirhenium complexes with 3-NB | Cancer cells | Anticancer activity | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Transition Metal-3-Nitrobenzoate Complex
This protocol describes a general hydrothermal method for the synthesis of a transition metal-3-nitrobenzoate coordination polymer.
Materials:
-
This compound
-
A transition metal salt (e.g., Cobalt(II) chloride, Nickel(II) nitrate, Copper(II) acetate)
-
Deionized water
-
Organic co-ligand (optional, e.g., 1,10-phenanthroline, 2,2'-bipyridine)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, a mixture of the transition metal salt (e.g., 0.1 mmol) and this compound (0.2 mmol) is dissolved in deionized water (10 mL) in a glass beaker.
-
If an organic co-ligand is used, it is dissolved in a suitable solvent (e.g., ethanol) and added to the aqueous solution.
-
The resulting solution is stirred for 30 minutes at room temperature.
-
The mixture is then transferred to a 20 mL Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (typically between 120-180 °C) for a period of 24-72 hours.
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol), and dried in air.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure.
-
Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk sample.
-
Infrared (IR) Spectroscopy: To identify the coordination modes of the 3-nitrobenzoate ligand.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex.
Protocol 2: Evaluation of Anticancer Activity of a Metal-3-Nitrobenzoate Complex
This protocol outlines a general procedure for assessing the in vitro anticancer activity of a synthesized complex using an MTT assay.
Materials:
-
Synthesized metal-3-nitrobenzoate complex
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (for cytotoxicity comparison)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of the metal-3-nitrobenzoate complex in DMSO. Serially dilute the stock solution with culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).
-
Incubate the plates for 48-72 hours.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for the synthesis and characterization of a metal-3-nitrobenzoate complex.
Caption: Experimental workflow for in vitro anticancer activity screening using the MTT assay.
Caption: The "antenna effect" in luminescent lanthanide complexes with 3-nitrobenzoate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Luminescent Ln3+ nitrobenzoato complexes: first examples of sensitization of green and red emission - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Eu(III) and Tb(III) luminescence sensitized by thiophenyl-derivatized nitrobenzoato antennas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Sodium 3-Nitrobenzoate as a Corrosion Inhibitor for Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of sodium 3-nitrobenzoate as a corrosion inhibitor for various metals. The document outlines its mechanism of action, presents representative quantitative data from studies on a closely related compound, and offers detailed experimental protocols for its evaluation.
Introduction
This compound (C₇H₄NNaO₄) is an organic salt that has garnered interest for its potential applications in corrosion protection.[1] Like many organic corrosion inhibitors, its efficacy is attributed to its ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3] The molecular structure of this compound, featuring a benzene ring, a carboxylate group, and a nitro group, provides active sites for interaction with metal surfaces.[1] While detailed studies specifically on this compound are limited, research on its acidic form, 3-nitrobenzoic acid, provides significant insights into its performance and mechanism.[4]
Proposed Mechanism of Action
The corrosion inhibition by this compound is believed to occur through the adsorption of the 3-nitrobenzoate anion onto the metal surface. This process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption).
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the anionic inhibitor.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the oxygen atoms in the carboxylate group, the nitro group, and the vacant d-orbitals of the metal atoms. The π-electrons of the benzene ring can also contribute to this interaction.
This adsorption process creates a protective film on the metal surface, which acts as a barrier to the diffusion of corrosive species (such as H⁺, Cl⁻, and O₂) to the metal surface, thereby reducing the corrosion rate.[5] Studies on the related compound, 3-nitrobenzoic acid, suggest that the adsorption is spontaneous and exothermic.[4]
Figure 1: Proposed mechanism of corrosion inhibition by this compound.
Data Presentation
The following tables summarize quantitative data from a study on 3-nitrobenzoic acid , a closely related compound to this compound, demonstrating its corrosion inhibition efficiency for mild steel in a 0.1 M H₂SO₄ solution.[4]
Table 1: Inhibition Efficiency of 3-Nitrobenzoic Acid from Various Methods [4]
| Inhibitor Concentration (M) | Weight Loss (%) | Potentiodynamic Polarization (%) | Linear Polarization (%) | Electrochemical Impedance Spectroscopy (%) |
| 0.001 | 65.22 | 72.13 | 80.15 | 98.20 |
| 0.005 | 78.26 | 85.25 | 90.30 | 99.10 |
| 0.01 | 87.15 | 90.51 | 95.42 | 99.40 |
Table 2: Electrochemical Parameters for Mild Steel in 0.1 M H₂SO₄ with 3-Nitrobenzoic Acid [4]
| Inhibitor Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Corrosion Potential (Ecorr) (mV vs. SCE) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) |
| Blank | 280.0 | -480 | 45 | 222 |
| 0.001 | 78.0 | -475 | 2500 | 40 |
| 0.005 | 41.3 | -470 | 4500 | 22 |
| 0.01 | 26.6 | -465 | 7500 | 13 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound.
4.1. Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation:
-
Cut metal coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Abrade the surfaces with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200).
-
Degrease the coupons with acetone, rinse with deionized water, and dry in a desiccator.
-
Accurately weigh each coupon to four decimal places (W₁).
-
-
Experimental Setup:
-
Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).
-
Prepare a series of test solutions containing different concentrations of this compound in the corrosive medium.
-
Prepare a blank solution (corrosive medium without the inhibitor).
-
Immerse one prepared coupon in each test solution, ensuring it is fully submerged.
-
-
Procedure:
-
Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).
-
After the immersion period, remove the coupons from the solutions.
-
Remove the corrosion products by gentle brushing in a cleaning solution (e.g., a solution containing HCl and hexamine).
-
Rinse the coupons with deionized water, dry, and reweigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
-
ΔW = Weight loss (W₁ - W₂) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
4.2. Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
4.2.1. Potentiodynamic Polarization
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an epoxy resin, leaving a defined surface area exposed. Polish and clean the exposed surface as described in the weight loss method.
-
Procedure:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
-
Procedure:
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Figure 2: General experimental workflow for evaluating a corrosion inhibitor.
References
Application Notes and Protocols: Sodium 3-Nitrobenzoate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-nitrobenzoate (CAS No. 827-95-2) is a pivotal organic intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its utility primarily stems from the presence of the nitro group, which can be readily reduced to an amino group, and the carboxylate functionality, which can be modified or remain as a key structural feature of the final drug molecule. The conversion of this compound to sodium 3-aminobenzoate opens up synthetic pathways to important classes of pharmaceuticals, including local anesthetics and anti-inflammatory agents.
This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of key pharmaceutical compounds.
Core Application: Reduction to Sodium 3-Aminobenzoate
The primary transformation of this compound in pharmaceutical synthesis is the reduction of the nitro group to an amine, yielding sodium 3-aminobenzoate. This reaction is a critical step as 3-aminobenzoic acid and its derivatives are key building blocks in medicinal chemistry. Two common and effective methods for this reduction are catalytic hydrogenation and chemical reduction using sodium dithionite.
Experimental Protocols for the Synthesis of Sodium 3-Aminobenzoate
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Protocol:
-
In a suitable hydrogenation vessel, dissolve this compound (e.g., 18.9 g, 0.1 mol) in water (200 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 0.5-1.0 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 3-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The resulting aqueous solution of sodium 3-aminobenzoate can be used directly in subsequent steps or the product can be isolated by acidification to precipitate 3-aminobenzoic acid, followed by filtration, washing, and drying.
Method 2: Chemical Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for nitro groups, especially in aqueous media.[3][4][5][6]
Protocol:
-
Dissolve this compound (e.g., 18.9 g, 0.1 mol) in water (200 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of sodium dithionite (e.g., 52.2 g, 0.3 mol) in water (300 mL).
-
Slowly add the sodium dithionite solution to the stirred solution of this compound. The reaction is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-3 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The resulting aqueous solution of sodium 3-aminobenzoate can be used for the next step.
| Parameter | Catalytic Hydrogenation | Sodium Dithionite Reduction |
| Primary Reagent | Hydrogen gas, Pd/C catalyst | Sodium dithionite |
| Solvent | Water, Methanol, or Ethanol | Water |
| Temperature | Room Temperature | Room Temperature to 60°C |
| Pressure | 1-4 atm | Atmospheric |
| Typical Reaction Time | 4-6 hours | 2-3 hours |
| Work-up | Filtration of catalyst | Aqueous work-up |
| Reported Yield | >95% | 85-95% |
| Purity | Generally high | May require purification |
Application in the Synthesis of Local Anesthetics
While many common local anesthetics like benzocaine and procaine are derivatives of 4-aminobenzoic acid, the synthetic principles are directly applicable to the synthesis of their 3-amino isomers, which are also investigated for their anesthetic properties. The synthesis involves the esterification of the carboxylic acid group of 3-aminobenzoic acid.
Workflow for the Synthesis of 3-Aminobenzoate Esters
Caption: Synthesis of 3-aminobenzoate ester analogs.
Experimental Protocol for the Synthesis of Ethyl 3-Aminobenzoate
-
Preparation of 3-Aminobenzoic Acid: Acidify the aqueous solution of sodium 3-aminobenzoate (from the reduction step) with concentrated hydrochloric acid to a pH of approximately 3-4. The white precipitate of 3-aminobenzoic acid is collected by filtration, washed with cold water, and dried.
-
Esterification: In a round-bottom flask, suspend 3-aminobenzoic acid (13.7 g, 0.1 mol) in ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (5 mL) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve.
-
After the reaction is complete, cool the mixture and pour it into 200 mL of cold water.
-
Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 8.
-
The ethyl 3-aminobenzoate will precipitate as a white solid.
-
Collect the product by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure product.
| Parameter | Value |
| Starting Material | 3-Aminobenzoic Acid |
| Reagents | Ethanol, Sulfuric Acid, Sodium Carbonate |
| Reaction Type | Fischer Esterification |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Application in the Synthesis of Anti-inflammatory Drugs: Mesalazine (5-Aminosalicylic Acid)
Mesalazine (5-aminosalicylic acid) is an anti-inflammatory drug used to treat inflammatory bowel disease. While industrial synthesis often starts from 2-chloro-5-nitrobenzoic acid or through the diazotization of sulfanilic acid, a valid synthetic route can be devised from a substituted 3-nitrobenzoic acid derivative. The core of this synthesis is the reduction of a nitro group to an amine.
Conceptual Workflow for Mesalazine Synthesis from a 3-Nitrobenzoic Acid Precursor
Caption: Synthesis of Mesalazine via nitro group reduction.
Industrial Synthesis Protocol for Mesalazine from 2-hydroxy-5-nitrobenzoic acid
This protocol illustrates the reduction step which is analogous to the reduction of this compound.
-
In a high-pressure reactor, charge an aqueous solution of sodium carbonate.
-
Slowly add 2-hydroxy-5-nitrobenzoic acid (a positional isomer of a derivative of 3-nitrobenzoic acid) to form the sodium salt in situ.
-
Add Raney Nickel catalyst to the system.
-
Pressurize the reactor with hydrogen to 3-4 MPa and heat to approximately 60°C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reactor, vent the hydrogen, and filter the catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of 2.5-3.0 to precipitate the crude mesalazine.
-
The crude product is collected by filtration and can be purified by recrystallization.
| Parameter | Value |
| Starting Material | 2-hydroxy-5-nitrobenzoic acid |
| Reducing Agent | Hydrogen gas with Raney Nickel catalyst |
| Solvent | Water with Sodium Carbonate |
| Temperature | 60°C |
| Pressure | 3-4 MPa |
| Reaction Time | 6 hours |
| Yield (of crude product) | 99% |
| Purity (of crude product) | 99.78% |
| Yield (after recrystallization) | 85% |
| Purity (final product) | 99.9% |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary utility lies in its efficient conversion to sodium 3-aminobenzoate, a precursor to a range of therapeutic agents. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of key pharmaceutical building blocks and final products. The choice of reduction methodology for the nitro group can be adapted based on available equipment and desired scale, with both catalytic hydrogenation and chemical reduction offering high yields and purity. The subsequent derivatization of the resulting 3-aminobenzoate core allows for the synthesis of diverse molecules with potential therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Best this compound Manufacturer and Factory | Medipharm [hbmedipharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Reactions Involving Sodium 3-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving sodium 3-nitrobenzoate. This versatile organic intermediate is a valuable building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] The primary reactive sites of this compound are the nitro group, which can be readily reduced to an amine, and the carboxylate group, which can participate in coupling reactions to form amides and esters.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 827-95-2 | [1] |
| Molecular Formula | C₇H₄NNaO₄ | [1] |
| Molecular Weight | 189.10 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Solubility | Soluble in water | |
| Melting Point | >300 °C |
Core Reactions and Protocols
The two most common and synthetically useful reactions involving this compound are the reduction of the nitro group to form sodium 3-aminobenzoate and the formation of amide bonds via coupling with amines.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group on the aromatic ring is a fundamental transformation that yields the corresponding amine, a critical intermediate for a wide range of further synthetic modifications. Two common methods for this reduction are catalytic hydrogenation and chemical reduction with sodium dithionite.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The following protocol is a general procedure for the catalytic hydrogenation of a substituted nitrobenzoate and can be adapted for this compound.[2]
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr hydrogenator), dissolve this compound (1.0 eq) in a suitable solvent such as water or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psig) and stir the reaction mixture vigorously at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: The filtrate contains the sodium 3-aminobenzoate product. The product can be isolated by removal of the solvent under reduced pressure or used directly in a subsequent step.
Quantitative Data for Analogous Reactions:
| Substrate | Catalyst | Solvent | Pressure | Time | Yield | Reference |
| Methyl 3-nitrobenzoate | 10% Pd/C | Methanol | Atmospheric | - | Quantitative | |
| p-Nitrobenzoic acid | 5% Pd/C | Water (with NaOH) | 50 psig | Until H₂ uptake ceases | - | [3] |
| o-Nitrobenzoic acid | 5% Pd/C | Water (with NaOH) | 50 psig | Until H₂ uptake ceases | - | [3] |
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Sodium dithionite (Na₂S₂O₄) is a cost-effective and versatile reducing agent for nitro compounds, offering a metal-free alternative to catalytic hydrogenation.[4] The reaction is typically carried out in an aqueous or semi-aqueous medium.
Experimental Protocol: Reduction of this compound with Sodium Dithionite
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in water.
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (typically 2-4 equivalents) in water. Add the sodium dithionite solution dropwise to the stirred solution of this compound at room temperature. The reaction can be exothermic, so cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred for several hours at room temperature or with gentle heating.
-
Work-up: Upon completion, the reaction mixture can be acidified to precipitate the 3-aminobenzoic acid, or the aqueous solution of sodium 3-aminobenzoate can be used directly.
-
Isolation: If desired, the product can be extracted into an organic solvent after adjusting the pH of the aqueous solution. The organic extracts are then dried and concentrated to yield the product.
Quantitative Data for Analogous Reactions:
| Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |
| N-(2-nitrophenyl)pyrrole-2-carboxaldehyde | Na₂S₂O₄ (3 eq) | Ethanol/Water | 70 °C | 12 h | - | [5] |
| Various nitroarenes | Na₂S₂O₄ | Water/DMF | Room Temp. | - | Good to excellent |
Experimental Workflow for Sodium Dithionite Reduction
Caption: Workflow for the reduction of this compound using sodium dithionite.
Amide Bond Formation
The carboxylate group of this compound can be coupled with primary or secondary amines to form amides. This reaction typically requires a coupling agent to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used coupling reagent for this purpose.
Experimental Protocol: HATU-Mediated Amide Coupling of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), HATU (1.0-1.2 eq), and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Quantitative Data for Analogous Reactions:
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time | Yield | Reference |
| Various | Various | HATU | DIPEA | DMF | 1-18 h | Good to excellent | [6] |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethan-1-one | HATU | DIEA | DMA | - | - | [7] |
Logical Relationship for HATU-Mediated Amide Coupling
Caption: Logical flow of HATU-mediated amide bond formation with this compound.
Biological Activity and Signaling Pathways
While this compound is primarily utilized as a synthetic intermediate, its close analog, sodium benzoate, has been studied for its biological effects. It is important to note that the biological activity of this compound itself is not well-documented in publicly available research.
Studies on sodium benzoate have indicated potential effects on the gut microbiome and have explored its use in therapies for certain nervous system disorders.[8][9] Some research has suggested that sodium benzoate can induce apoptosis in cancer cells, potentially through the activation of the NF-κB signaling pathway.[8] However, other studies have raised concerns about its potential for mutagenic effects and generation of oxidative stress.[8] These findings pertain to sodium benzoate and should not be directly extrapolated to this compound without specific experimental validation.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical reaction. Reaction conditions may need to be optimized for specific substrates and scales. Always use appropriate personal protective equipment and work in a well-ventilated fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3-Nitrobenzoyl Derivatives in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-nitrobenzoyl derivatives as photolabile linkers in solid-phase organic synthesis (SPOS). While sodium 3-nitrobenzoate serves as a versatile chemical intermediate, its direct application in SPOS is limited. Instead, derivatives of 3-nitrobenzoic acid, particularly those functionalized for attachment to a solid support, are instrumental in creating photolabile systems for the synthesis of peptides and other organic molecules.
The core of this methodology lies in the o-nitrobenzyl chemistry, where a covalent bond to the solid support can be cleaved under mild UV irradiation, allowing for the release of the synthesized molecule without the need for harsh acidic or basic conditions.[1][2][3] This approach is highly valuable for the synthesis of sensitive compounds.
Data Summary
The following tables summarize quantitative data from a representative study utilizing a 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin for the synthesis of substance P fragments.[2]
Table 1: Synthesis and Functionalization of Photolabile Resin
| Step | Description | Starting Material | Key Reagents | Yield/Result |
| 1 | Synthesis of Linker Precursor | 4-(Bromomethyl)benzoic acid | Fuming nitric acid | 80% |
| 2 | Attachment to Resin | Aminomethyl polystyrene | 4-Bromomethyl-3-nitrobenzoic acid, DCC | Resin with 0.47 mmol Br/g |
| 3 | Functionalization for Peptide Synthesis | Bromomethyl-functionalized resin | Potassium phthalimide, Hydrazine hydrate | Resin with 0.38 mmol NH₂/g |
Table 2: Solid-Phase Peptide Synthesis and Cleavage
| Peptide Sequence | Resin Loading (mmol/g) | Cleavage Method | Cleavage Time | Overall Yield |
| Boc-Gly-Leu-Met-NH₂ | 0.37 | Photolysis (125W Hg lamp) | 24 h | Not specified |
| Substance P (6-11) fragment | 0.38 | Photolysis (125W Hg lamp) | 24 h | Not specified |
Experimental Protocols
The following protocols are adapted from the synthesis of a photolabile 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin and its use in peptide synthesis.[2]
Protocol 1: Synthesis of 4-Bromomethyl-3-nitrobenzoic Acid (Linker Precursor)
-
Cool 100 mL of fuming nitric acid to -10°C in an ice-salt bath.
-
Slowly add 5.4 g (25 mmol) of 4-(bromomethyl)benzoic acid in portions over 30 minutes while maintaining the temperature at -10°C.
-
Stir the suspension at -10°C for an additional 2 hours, by which time the solid should have dissolved.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the product with ice-cold water until the washings are neutral.
-
Dry the product and recrystallize from methylene chloride-petroleum ether.
-
Expected Yield: 5.2 g (80%).
-
Melting Point: 122-124°C.
-
Protocol 2: Attachment of Linker to Aminomethyl Polystyrene Resin
-
Dissolve 2.08 g (8 mmol) of 4-bromomethyl-3-nitrobenzoic acid in 10 mL of CH₂Cl₂ and cool in an ice bath.
-
Add 0.82 g (4 mmol) of dicyclohexylcarbodiimide (DCC) and stir for 30 minutes.
-
Filter off the precipitated dicyclohexylurea.
-
To the filtrate, add 5 g of aminomethyl polystyrene (1% crosslinked, ~0.65 mmol NH₂/g) and 50 mL of CH₂Cl₂.
-
Shake the reaction mixture for 12 hours at room temperature.
-
Filter the resin and wash successively with CH₂Cl₂, DMF, CH₃OH, and CH₂Cl₂ (25 mL each, 4 times for 2 minutes).
-
Dry the resin in vacuo.
-
Result: 4-Bromomethyl-3-nitrobenzoylaminomethyl polystyrene resin with a bromine content of approximately 0.47 mmol/g.
-
Protocol 3: Functionalization of the Resin for Peptide Synthesis
-
Suspend 5.0 g of the 4-bromomethyl-3-nitrobenzoylaminomethyl resin in 60 mL of DMF.
-
Add 5.5 g (30 mmol) of potassium phthalimide and heat the suspension at 100°C under a nitrogen atmosphere for 8 hours.
-
Filter the resin and wash successively with hot DMF, DMF/H₂O (1:1), H₂O, H₂O/dioxane (1:1), dioxane, and methanol.
-
Dry the resin in vacuo to obtain 4-phthalimidomethyl-3-nitrobenzoylaminomethyl resin.
-
Suspend the phthalimidomethyl resin in 60 mL of absolute ethanol and add 6 mL of hydrazine hydrate.
-
Heat the mixture under reflux for 6 hours.
-
Filter the resin and wash with ethanol, water, and methanol.
-
Dry the resin in vacuo.
-
Result: 4-Aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin with an amino group loading of approximately 0.38 mmol/g.
-
Protocol 4: Solid-Phase Peptide Synthesis (General Procedure)
-
Swell the 4-aminomethyl-3-nitrobenzoylaminomethyl resin in CH₂Cl₂.
-
Boc Deprotection: Treat the resin with 1.2 N HCl in acetic acid for 1 hour at room temperature. Filter and wash with dioxane, water, dioxane, and methanol. Neutralize with a 5% solution of triethylamine in CH₂Cl₂ for 15 minutes. Filter and wash with CH₂Cl₂, DMF, MeOH, and CH₂Cl₂.
-
Amino Acid Coupling: Couple the desired Boc-protected amino acid (2 mmol) using a suitable activating agent (e.g., preformed symmetrical anhydride with DCC) in CH₂Cl₂ or DMF. Shake the reaction for several hours until completion (monitor with a ninhydrin test).
-
Wash the resin with CH₂Cl₂, DMF, and methanol.
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
Protocol 5: Photolytic Cleavage of the Synthesized Peptide
-
Wash the final peptide-resin thoroughly with methanol and dry under vacuum.
-
Suspend the resin (e.g., 2.5 g) in anhydrous methanol (150 mL) in a photochemical reactor.
-
Irradiate the suspension with a 125 W high-pressure mercury lamp for 24 hours. A water-cooled immersion well can be used to maintain the temperature.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude peptide amide.
-
Purify the crude product by an appropriate method (e.g., chromatography).
Visualizations
Workflow for SPOS using a 3-Nitrobenzoyl Photolabile Linker
Caption: Workflow for SPOS using a 3-nitrobenzoyl photolabile linker.
Mechanism of Photolytic Cleavage
Caption: Mechanism of photolytic cleavage of an o-nitrobenzyl linker.
References
Catalytic Applications of Metal Complexes with Sodium 3-Nitrobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the catalytic applications of metal complexes featuring sodium 3-nitrobenzoate as a ligand. While direct catalytic applications of these specific complexes are not extensively reported in publicly available literature, this report details the synthesis of relevant precursor metal complexes and explores potential catalytic activities based on related systems. The information is presented with detailed experimental protocols and quantitative data where available, aimed at providing a valuable resource for researchers in catalysis and drug development.
Introduction
This compound, the sodium salt of 3-nitrobenzoic acid, serves as a versatile ligand in coordination chemistry. The presence of both a carboxylate group for metal coordination and a nitro group that can influence the electronic properties of the resulting complex makes it an intriguing component for the design of novel catalysts. Metal complexes incorporating this ligand have been synthesized and characterized, with research primarily focusing on their structural and biological properties. However, the exploration of their catalytic potential remains an emerging field. This document aims to consolidate the available information and provide a foundation for future research into the catalytic applications of these compounds.
Synthesis of Metal Complexes with 3-Nitrobenzoate Ligands
The synthesis of metal complexes with 3-nitrobenzoate ligands is a crucial first step towards investigating their catalytic properties. The following protocols are based on documented syntheses of related metal-benzoate complexes and can be adapted for this compound.
Synthesis of a Ruthenium(II)-3-Nitrobenzoate Complex
Ruthenium complexes are known for their diverse catalytic activities, including hydrogenation and oxidation reactions. A general method for the synthesis of a ruthenium(II) complex with 3-nitrobenzoate is described below.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve a ruthenium(II) precursor, such as [Ru(η⁶-p-cymene)Cl₂]₂, in a solvent like methanol.
-
Ligand Addition: To this solution, add a stoichiometric equivalent of this compound.
-
Reaction: Stir the mixture at room temperature or under gentle heating for a specified period to allow for ligand exchange.
-
Isolation: The resulting complex can be isolated by precipitation, followed by filtration and washing with an appropriate solvent to remove any unreacted starting materials.
-
Characterization: The synthesized complex should be characterized using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction to confirm its structure.
Logical Workflow for Ruthenium(II)-3-Nitrobenzoate Complex Synthesis:
Application Notes and Protocols for the Investigation of Sodium 3-Nitrobenzoate as a Potential Food Preservative
Disclaimer: Sodium 3-nitrobenzoate is not an approved food additive. The following information is intended for research and development purposes only and should not be construed as a recommendation for its use in food products. All experiments should be conducted in accordance with laboratory safety protocols.
Introduction
This compound, the sodium salt of 3-nitrobenzoic acid, is a compound with known antimicrobial properties.[1] While its primary applications have been in chemical synthesis, including the production of dyes and pharmaceuticals, its structural similarity to sodium benzoate, a widely used food preservative, suggests potential for investigation into its efficacy in food preservation.[2][3][4] These notes provide an overview of the current understanding of 3-nitrobenzoic acid's antimicrobial activity and outline protocols for its systematic evaluation as a food preservative.
3-Nitrobenzoic acid has demonstrated the ability to inhibit the growth of bacteria and fungi.[1] The antimicrobial action of weak acid preservatives like benzoates is generally attributed to the undissociated acid molecule, which can penetrate the cell membrane of microorganisms. Once inside the cell, the acid dissociates in the more neutral intracellular pH, leading to a drop in internal pH and inhibition of key metabolic processes, such as glycolysis, ultimately impeding microbial growth.[5]
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is crucial for its application in food systems.
| Property | Value | Reference |
| Synonyms | 3-Nitrobenzoic acid sodium salt, m-Nitrobenzoic acid sodium salt | |
| CAS Number | 827-95-2 | [3][6] |
| Molecular Formula | C₇H₄NNaO₄ | [3][6][7] |
| Molecular Weight | 189.10 g/mol | [3] |
| Appearance | Off-white to yellowish crystalline powder | [3][6] |
| Solubility | Soluble in water | [3] |
| pKa of 3-Nitrobenzoic Acid | 3.47 (in water) | [8] |
Antimicrobial Spectrum and Efficacy (Hypothetical Data for Research Purposes)
The following table presents hypothetical minimum inhibitory concentration (MIC) values for this compound against common food spoilage microorganisms. These values are for illustrative purposes to guide experimental design and are not based on published food preservation studies.
| Microorganism | Type | Hypothetical MIC (mg/L) |
| Escherichia coli | Bacterium (Gram-negative) | 500 |
| Staphylococcus aureus | Bacterium (Gram-positive) | 600 |
| Bacillus subtilis | Bacterium (Gram-positive, spore-forming) | 800 |
| Pseudomonas aeruginosa | Bacterium (Gram-negative) | 700 |
| Aspergillus niger | Mold | 400 |
| Penicillium chrysogenum | Mold | 450 |
| Saccharomyces cerevisiae | Yeast | 300 |
| Candida albicans | Yeast | 350 |
Safety and Toxicology
Preliminary toxicological data for 3-nitrobenzoic acid suggests modest toxicity.[8] However, comprehensive studies are required to establish a safety profile for its potential use in food. It is important to note that this compound is classified as a hazardous chemical, causing skin and eye irritation.[9]
| Parameter | Value | Reference |
| LD₅₀ (intravenous, mouse) | 640 mg/kg for 3-nitrobenzoic acid | [8] |
| Hazards | Flammable solid, causes skin and eye irritation | [9] |
Further research should focus on genotoxicity, carcinogenicity, and reproductive toxicity to determine an acceptable daily intake (ADI).
Experimental Protocols
The following protocols are designed to systematically evaluate the efficacy and safety of this compound as a food preservative.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., E. coli, S. aureus, A. niger)
-
Appropriate growth media (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer (optional, for quantitative measurement)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in sterile distilled water and filter-sterilize.
-
In a 96-well microplate, perform a serial two-fold dilution of the this compound stock solution with the appropriate sterile growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (approximately 10⁵ CFU/mL).
-
Include a positive control (microorganism in medium without preservative) and a negative control (medium only).
-
Incubate the microplate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Visually inspect the wells for turbidity (bacterial growth) or fungal growth. The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
(Optional) Measure the optical density (OD) at 600 nm to quantify microbial growth.
Objective: To assess the effectiveness of this compound in preventing microbial spoilage in a model food system.
Materials:
-
This compound
-
Model food system (e.g., sterile fruit juice, pH 3.5)
-
Spoilage microorganisms (e.g., a cocktail of acid-tolerant yeasts and molds)
-
Sterile containers
-
Incubator
-
Plate count agar (for enumeration of microorganisms)
Procedure:
-
Prepare batches of the model food system with varying concentrations of this compound (e.g., 0, 250, 500, 1000 mg/L).
-
Inoculate each batch with a known concentration of the spoilage microorganism cocktail (e.g., 10³ CFU/mL).
-
Store the samples at a relevant temperature (e.g., 25°C for accelerated shelf-life testing).
-
At regular intervals (e.g., day 0, 3, 7, 14, 21), take samples from each batch.
-
Perform serial dilutions and plate on appropriate agar to enumerate the microbial population.
-
Monitor for sensory changes (e.g., off-odors, visible spoilage).
-
Plot the microbial count versus time for each concentration to determine the inhibitory effect.
Objective: To determine the acute toxic effects and the LD₅₀ of a single oral dose of this compound.
Materials:
-
This compound
-
Laboratory rodents (e.g., Wistar rats), both male and female
-
Oral gavage needles
-
Animal housing facilities
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Divide animals into groups (e.g., 5 animals per sex per group).
-
Administer a single oral dose of this compound at varying concentrations to different groups. Include a control group receiving the vehicle (e.g., distilled water).
-
Observe the animals for clinical signs of toxicity and mortality for at least 14 days.
-
Record body weight changes.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Calculate the LD₅₀ using appropriate statistical methods (e.g., probit analysis).
Visualizations
Caption: Hypothetical mechanism of antimicrobial action for this compound.
Caption: Workflow for evaluating this compound as a food preservative.
Caption: Logical framework for the safety assessment of a potential food additive.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Effect of Sodium Benzoate on the Gut Microbiome Across Age Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best this compound Manufacturer and Factory | Medipharm [hbmedipharm.com]
- 7. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Sodium 3-Nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude sodium 3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound may contain several impurities, including:
-
Isomeric Impurities: Sodium 2-nitrobenzoate and sodium 4-nitrobenzoate are common byproducts from the nitration of benzoic acid.[1][2][3]
-
Unreacted Starting Materials: Residual benzoic acid may be present if the initial reaction was incomplete.
-
Residual Acids: Traces of nitric and sulfuric acid from the nitration process can remain.[3]
-
Inorganic Salts: Co-precipitation of inorganic salts can occur during the synthesis and precipitation steps.[1]
-
Colored Impurities: The crude product often has a light brownish or yellow color due to side reactions.[2][4]
Q2: What is the recommended primary purification technique for crude this compound?
A2: Recrystallization from water is the most common and effective method for purifying this compound, owing to its good solubility in water.[5][6][7] This technique is effective at removing less soluble impurities and can yield a product of high purity.
Q3: What are the key physical properties of this compound that are relevant to its purification?
A3: Key properties include its appearance as an off-white to yellow crystalline solid, high water solubility, and a melting point that exceeds 300°C.[4][5][8] Its stability at high temperatures makes recrystallization from boiling water a viable option.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: The recrystallized product is still colored (yellow or brownish).
-
Possible Cause: The presence of persistent colored organic impurities or thermal degradation products. Prolonged boiling during recrystallization can sometimes lead to the formation of colored byproducts.[2]
-
Solution:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in hot water, add a small amount of activated charcoal to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed many of the colored impurities.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Problem 2: The yield of purified this compound is low.
-
Possible Cause:
-
Incomplete Precipitation: The product may not have fully crystallized from the solution.
-
Excessive Washing: Washing the filtered crystals with large volumes of solvent can dissolve a significant portion of the product.
-
Premature Crystallization: The product may have crystallized during a hot filtration step, leading to loss.
-
-
Solution:
-
Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice-water bath to maximize crystal formation before filtration.
-
Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold solvent to reduce dissolution.
-
Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
Problem 3: The purified product contains insoluble impurities.
-
Possible Cause: Insoluble impurities, such as inorganic salts or non-polar organic byproducts, may be present in the crude material.
-
Solution:
-
Dissolution and Filtration: Dissolve the crude this compound in a sufficient amount of hot water.
-
Hot Filtration: Perform a hot filtration of the solution to remove any undissolved particulate matter.
-
Crystallization: Allow the clear filtrate to cool and crystallize.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [5][6][7][8] |
Table 2: Properties of 3-Nitrobenzoic Acid Isomers
| Compound | Melting Point (°C) |
| 2-Nitrobenzoic Acid | 146-148 |
| 3-Nitrobenzoic Acid | 140-142 |
| 4-Nitrobenzoic Acid | 239-241 |
Note: The melting points of the free acids can be a useful indicator of isomeric purity if the sodium salt is converted to the acid form for analysis.
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Dissolution: In a beaker, add the crude this compound to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for 5-10 minutes.
-
Hot Filtration: Pre-heat a filtration setup (e.g., a Buchner funnel and flask). Perform a hot gravity or vacuum filtration to remove the activated charcoal or any other insoluble impurities.
-
Crystallization: Cover the beaker containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the beaker in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: Purification via Acid-Base Extraction
This method is useful for removing neutral or basic organic impurities.
-
Dissolution: Dissolve the crude this compound in water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and wash it with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral organic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute strong acid (e.g., 2M HCl) with stirring until the pH is acidic (pH ~2), which will precipitate the 3-nitrobenzoic acid.[1][9]
-
Isolation of Free Acid: Collect the precipitated 3-nitrobenzoic acid by vacuum filtration, wash with a small amount of cold water, and dry.
-
Recrystallization of Free Acid (Optional): The 3-nitrobenzoic acid can be further purified by recrystallization from water or a dilute acid solution for higher purity.[2]
-
Conversion back to Sodium Salt: Suspend the purified 3-nitrobenzoic acid in water and carefully add a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution with stirring until the acid is fully neutralized and dissolved.
-
Isolation of Pure Sodium Salt: The pure this compound can be obtained by carefully evaporating the water or by precipitation through the addition of a miscible non-solvent like ethanol.
Visualizations
Caption: Workflow for the standard recrystallization of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 827-95-2 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound CAS#: 827-95-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
identifying common impurities in sodium 3-nitrobenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium 3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the initial nitration of benzoic acid. These include:
-
Isomeric Impurities: 2-nitrobenzoic acid and 4-nitrobenzoic acid are common byproducts.[1][2] Under typical low-temperature nitration conditions, the crude product can contain approximately 20% 2-nitrobenzoic acid and 1.5% 4-nitrobenzoic acid.[1][2]
-
Dinitration Products: Over-nitration can lead to the formation of 3,5-dinitrobenzoic acid, particularly at higher reaction temperatures or with prolonged reaction times.[3][4]
-
Unreacted Starting Material: Residual benzoic acid may be present if the reaction does not go to completion.
-
Residual Inorganic Acids: Traces of sulfuric acid and nitric acid from the nitrating mixture can remain in the crude product.
-
Inorganic Salts: Co-precipitation of inorganic salts can occur during the work-up and purification steps.[5]
Q2: How does reaction temperature affect the purity of the final product?
A2: Reaction temperature is a critical parameter in the nitration of benzoic acid.
-
Low Temperatures (0-15°C): Favor the formation of the desired 3-nitrobenzoic acid. Keeping the temperature below 5°C is often recommended to minimize the formation of the ortho-isomer (2-nitrobenzoic acid).[6][7]
-
Higher Temperatures (above 30°C): Increase the rate of reaction but also lead to a higher proportion of dinitrated byproducts, such as 3,5-dinitrobenzoic acid.[3]
Q3: What is the recommended method for purifying crude 3-nitrobenzoic acid before converting it to the sodium salt?
A3: Recrystallization is the most common and effective method for purifying crude 3-nitrobenzoic acid. Water is a frequently used solvent.[5][8] The significant difference in the solubility of the nitrobenzoic acid isomers in hot versus cold water allows for the selective crystallization of the 3-nitro isomer. A patented process also describes a purification method involving dissolving the crude mixture in a basic solution (adjusting the pH to 8-12), filtering, and then re-precipitating the 3-nitrobenzoic acid by acidifying the solution to a pH of 1.5-3.5.[5]
Q4: Can you provide a general overview of the synthesis process?
A4: The synthesis of this compound is typically a two-step process:
-
Nitration of Benzoic Acid: Benzoic acid is reacted with a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) at low temperatures to produce 3-nitrobenzoic acid.[3][6]
-
Neutralization: The purified 3-nitrobenzoic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to form this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of 3-nitrobenzoic acid | - Incomplete reaction. - Loss of product during work-up and purification. - Reaction temperature too low. | - Ensure dropwise addition of the nitrating mixture with efficient stirring. - Allow for a sufficient reaction time after the addition is complete. - Minimize the amount of solvent used for recrystallization to avoid excessive product loss in the mother liquor. - While low temperatures are crucial for purity, ensure the reaction is proceeding. Monitor the reaction progress if possible. |
| High levels of 2-nitrobenzoic acid impurity | - Reaction temperature was too high during nitration. | - Maintain a strict temperature control, preferably below 5°C, throughout the addition of the nitrating mixture.[6][7] - Use an ice-salt bath for more effective cooling. |
| Presence of dinitrated impurities | - Excessive reaction temperature. - Prolonged reaction time. - Use of fuming nitric acid.[9] | - Adhere to the recommended reaction temperature range (0-15°C).[3] - Monitor the reaction time and quench the reaction upon completion. - Use concentrated nitric acid instead of fuming nitric acid unless specifically required by the protocol. |
| Final product is discolored (yellowish/brownish) | - Formation of colored byproducts during nitration. - Impurities in the starting benzoic acid. - Degradation during prolonged heating or exposure to strong bases during work-up. | - Ensure the use of high-purity benzoic acid. - Perform a hot filtration step during recrystallization to remove insoluble colored impurities. - Avoid prolonged heating during the neutralization step. |
| Product contains residual inorganic acids | - Inadequate washing of the crude product. | - Wash the crude 3-nitrobenzoic acid precipitate thoroughly with cold water until the washings are neutral.[5][7] |
| Final product has a low melting point | - Presence of impurities, particularly isomeric or dinitrated byproducts. | - Re-purify the 3-nitrobenzoic acid by recrystallization before converting it to the sodium salt. - Analyze the product using HPLC or other analytical techniques to identify the specific impurities. |
Quantitative Data on Impurity Formation
The following table summarizes the typical distribution of isomers formed during the nitration of benzoic acid under controlled low-temperature conditions.
| Compound | Typical Yield (%) | Key Influencing Factors |
| 3-Nitrobenzoic Acid (desired product) | ~78.5% | Reaction Temperature, Purity of Starting Materials |
| 2-Nitrobenzoic Acid | ~20% | Primarily controlled by keeping the reaction temperature low.[1][2] |
| 4-Nitrobenzoic Acid | ~1.5% | Generally forms in smaller quantities compared to the ortho isomer.[1][2] |
Note: These values are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Synthesis of 3-Nitrobenzoic Acid
This protocol is a generalized procedure based on common laboratory practices.[6][7]
Materials:
-
Benzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
Procedure:
-
In a flask, slowly add a pre-determined amount of benzoic acid to chilled concentrated sulfuric acid (0-5°C) with constant stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the benzoic acid suspension, ensuring the temperature of the reaction mixture does not exceed 15°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude 3-nitrobenzoic acid.
-
Isolate the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Purification of 3-Nitrobenzoic Acid by Recrystallization
Procedure:
-
Transfer the crude 3-nitrobenzoic acid to a beaker.
-
Add a minimum amount of hot distilled water to dissolve the solid completely.
-
If colored, insoluble impurities are present, perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the crystals thoroughly.
Synthesis of this compound
Procedure:
-
Dissolve the purified 3-nitrobenzoic acid in a suitable solvent (e.g., ethanol or water).
-
Slowly add a stoichiometric amount of a sodium base solution (e.g., sodium hydroxide or sodium carbonate) with stirring until the pH is neutral (pH ~7).
-
The this compound can then be isolated by evaporating the solvent or by precipitation through the addition of a non-polar co-solvent.
-
Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between reaction conditions and product/impurity formation.
References
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. fvs.com.py [fvs.com.py]
- 4. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Sodium 3-Nitrobenzoate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of sodium 3-nitrobenzoate.
Troubleshooting Guide: Reaction Failures
This section addresses common problems encountered during the synthesis of this compound, which is typically a two-step process: the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by its conversion to the sodium salt.
Q1: Why is the yield of 3-nitrobenzoic acid from the nitration of benzoic acid consistently low?
A1: Low yields in the nitration of benzoic acid can be attributed to several factors related to reaction conditions and reagent quality. Key areas to investigate include:
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Reaction Temperature: The nitration of benzoic acid is highly temperature-sensitive. The reaction should be carried out at a controlled temperature, typically between 0°C and 30°C.[1] Temperatures that are too high can lead to the formation of dinitro- and even trinitro-derivatives, reducing the yield of the desired mononitrated product.[1] Conversely, temperatures that are too low may result in an incomplete reaction.[2]
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Acid Concentration: The use of concentrated nitric and sulfuric acids is crucial for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[1] Using dilute acids will lead to significantly lower yields.[1]
-
Reaction Time: While sufficient time is needed for the reaction to complete, prolonged reaction times can also contribute to over-nitration and the formation of byproducts.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low reaction yield.
Q2: My final product is a mixture of isomers. How can I improve the purity of the 3-nitrobenzoic acid?
A2: The nitration of benzoic acid naturally produces a mixture of isomers. The carboxylic acid group is a meta-directing deactivator, meaning the primary product is 3-nitrobenzoic acid.[1][3] However, small amounts of 2-nitrobenzoic acid (ortho) and 4-nitrobenzoic acid (para) are also formed, with typical yields of approximately 20% and 1.5% respectively.[4]
To obtain a purer product, purification of the crude 3-nitrobenzoic acid is necessary. A common and effective method is the recrystallization of its sodium salt.[5] This process involves dissolving the crude product in an aqueous base (like sodium hydroxide) to form the sodium salts of the nitrobenzoic acid isomers, followed by filtration and acidification to precipitate the purified 3-nitrobenzoic acid.[6] Adjusting the pH carefully during precipitation is key to isolating the desired isomer.[6]
Q3: During the work-up and neutralization to form this compound, a precipitate formed that is difficult to redissolve. What is happening?
A3: This issue often arises from the order of addition of acid and base during the purification or salt formation steps. If an acid is added to the solution of the sodium salt of 3-nitrobenzoic acid, a less soluble acid salt may precipitate.[7] This can be difficult to remove from the final product. To avoid this, it is essential to pour the solution of the sodium salt into the acid with stirring.[7] This ensures that the mixture remains acidic throughout the precipitation process, favoring the formation of the desired 3-nitrobenzoic acid.
Q4: The conversion of 3-nitrobenzoic acid to this compound is not going to completion. What could be the cause?
A4: The reaction between 3-nitrobenzoic acid and a base like sodium hydroxide is a straightforward acid-base neutralization.[8] Failure to go to completion is unusual but can be caused by:
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Stoichiometry: Ensure that a stoichiometric or slight excess of the sodium base is used relative to the 3-nitrobenzoic acid.
-
Inadequate Mixing: Proper stirring is necessary to ensure the reactants are in contact. 3-nitrobenzoic acid has limited solubility in water at room temperature, so efficient mixing is important for the reaction to proceed.[5][9]
-
Quality of Reagents: Verify the concentration and purity of the sodium hydroxide solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the nitration of benzoic acid?
A1: While yields can vary based on the specific procedure and scale, a well-optimized nitration of benzoic acid followed by purification can yield 3-nitrobenzoic acid in the range of 90-96% of the theoretical amount based on the starting material.[7]
Q2: What is the reaction mechanism for the formation of 3-nitrobenzoic acid?
A2: The nitration of benzoic acid is an electrophilic aromatic substitution (EAS) reaction.[1] The reaction proceeds through the following steps:
-
Generation of the electrophile, the nitronium ion (NO₂⁺), from the reaction of concentrated nitric acid and concentrated sulfuric acid.
-
The electron-rich aromatic ring of benzoic acid attacks the nitronium ion.
-
The carboxylic acid group (-COOH) is an electron-withdrawing and meta-directing group, which directs the incoming nitronium ion to the meta position (carbon 3).[1][3][10]
-
A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and forming 3-nitrobenzoic acid.
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Q3: What are the key physical and chemical properties of 3-nitrobenzoic acid?
A3: 3-Nitrobenzoic acid is an off-white to light yellow crystalline solid.[4][5] It is more acidic than benzoic acid due to the electron-withdrawing nature of the nitro group.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₄ | [11] |
| Molar Mass | 167.12 g/mol | [4] |
| Melting Point | 139-141 °C | [5][9] |
| pKa | 3.47 (at 25°C) | [4][5] |
| Water Solubility | 3 g/L at 25°C | [5][9] |
| Ethanol Solubility | Freely soluble | [9] |
Q4: Are there alternative methods for synthesizing 3-nitrobenzoic acid?
A4: Yes, an alternative route is the nitration of methyl benzoate followed by hydrolysis of the resulting methyl 3-nitrobenzoate.[4] This method can sometimes provide a higher yield and easier purification compared to the direct nitration of benzoic acid.[7] Another method involves the oxidation of 3-nitrobenzaldehyde.[5]
Experimental Protocols
1. Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid
-
Reagents: Benzoic acid, concentrated nitric acid, concentrated sulfuric acid, ice.
-
Procedure (General Outline):
-
In a flask equipped for cooling and stirring, slowly dissolve benzoic acid in concentrated sulfuric acid, maintaining the temperature below 0°C in an ice-salt bath.[12]
-
Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, also keeping the mixture cooled below 0°C.[12]
-
Add the cold nitrating mixture dropwise to the cold benzoic acid solution. The temperature of the reaction mixture must be carefully controlled and should not exceed 5°C.[12]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.[12]
-
Pour the reaction mixture slowly onto crushed ice with constant stirring to precipitate the crude 3-nitrobenzoic acid.[2][12]
-
Collect the solid product by vacuum filtration and wash with cold water.[2]
-
The crude product can be purified by recrystallization.[12]
-
2. Conversion of 3-Nitrobenzoic Acid to this compound
-
Reagents: 3-nitrobenzoic acid, sodium hydroxide, water.
-
Procedure (General Outline):
-
Suspend the crude or purified 3-nitrobenzoic acid in water.
-
Slowly add a solution of sodium hydroxide with stirring until the 3-nitrobenzoic acid is completely dissolved and the solution reaches a pH of approximately 8.5-10.[6]
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The resulting solution contains this compound. If starting from a crude mixture of isomers for purification purposes, this solution can be filtered and then re-acidified to precipitate the purified 3-nitrobenzoic acid.[6] If the goal is the sodium salt in solution, it can be used directly or the water can be removed to isolate the solid salt.
-
References
- 1. fvs.com.py [fvs.com.py]
- 2. benchchem.com [benchchem.com]
- 3. The major product of nitration of benzoic acid is A class 12 chemistry CBSE [vedantu.com]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 3-Nitrobenzoic acid CAS#: 121-92-6 [m.chemicalbook.com]
- 6. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. 3-Nitrobenzoic acid ReagentPlus , 99 121-92-6 [sigmaaldrich.com]
- 10. Electrophilic nitration of benzoic acid predominantly yields 3-nitrobenzo.. [askfilo.com]
- 11. 3-nitrobenzoic acid [stenutz.eu]
- 12. chemlab.truman.edu [chemlab.truman.edu]
preventing byproduct formation in sodium 3-nitrobenzoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium 3-nitrobenzoate. The focus is on preventing and minimizing byproduct formation during its synthesis, which is critical for ensuring the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of benzoic acid to form 3-nitrobenzoic acid, which is then neutralized. The primary byproducts are other isomers of nitrobenzoic acid. The main byproducts are 2-nitrobenzoic acid (ortho isomer) and 4-nitrobenzoic acid (para isomer).[1] Under harsh reaction conditions, dinitro derivatives, such as 3,5-dinitrobenzoic acid, can also be formed.[2]
Q2: What are the key factors that influence the formation of these byproducts?
A2: The formation of isomeric byproducts is primarily influenced by the regioselectivity of the electrophilic aromatic nitration reaction.[3] Key factors include:
-
Directing Effects of the Carboxyl Group: The carboxylic acid group on benzoic acid is an electron-withdrawing group, which directs the incoming nitro group primarily to the meta position.[1] However, small amounts of ortho and para isomers are still formed.
-
Reaction Temperature: Higher temperatures can lead to decreased selectivity and the formation of more byproducts, including dinitrated compounds.[2][4][5] Careful temperature control, typically keeping the reaction mixture cool (e.g., below 15°C or even 5°C), is crucial.[5][6]
-
Concentration of Nitrating Agents: The ratio and concentration of nitric acid and sulfuric acid (the nitrating mixture) can affect the reaction's selectivity and the extent of side reactions.
Q3: How can I minimize the formation of ortho and para isomers?
A3: Minimizing isomeric byproducts involves optimizing the reaction conditions to favor meta-nitration. Lowering the reaction temperature is a key strategy to increase selectivity.[3] Additionally, a less efficient but alternative route that can be considered is the nitration of methyl benzoate followed by hydrolysis to 3-nitrobenzoic acid.[1] This method may offer different selectivity and yield characteristics.[7]
Q4: Are there methods to remove byproducts after the reaction is complete?
A4: Yes, purification methods are essential to remove unwanted isomers. The crude product containing a mixture of nitrobenzoic acid isomers can be purified. One common method is recrystallization from hot water or dilute acid, as the solubility of the isomers may differ.[6][7] A patented process describes a method for purifying 3-nitrobenzoic acid by dissolving the crude mixture in an aqueous base, clarifying the solution, and then acidifying to a specific pH range (1.5-3.5) to selectively precipitate the 3-nitrobenzoic acid.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation.
| Problem | Potential Cause | Recommended Solution |
| High levels of 2-nitrobenzoic acid and 4-nitrobenzoic acid impurities. | Reaction temperature was too high, leading to reduced regioselectivity. | Maintain a low reaction temperature, ideally below 15°C, throughout the addition of the nitrating agent.[5] Use an ice bath to control the exothermic reaction.[4][6] |
| Incorrect ratio or concentration of nitrating agents. | Use a well-defined and tested protocol for the nitrating mixture (concentrated nitric acid and sulfuric acid).[4] | |
| Presence of dinitrated byproducts. | Reaction conditions were too harsh (e.g., excessively high temperature or prolonged reaction time). | Carefully control the reaction temperature and monitor the reaction progress to avoid over-nitration.[2] Quench the reaction once the desired conversion is achieved. |
| Low yield of the desired 3-nitrobenzoic acid. | Incomplete reaction. | Ensure sufficient reaction time at the controlled temperature. Monitor the reaction using techniques like TLC. |
| Loss of product during workup and purification. | Optimize the purification process. For recrystallization, ensure the correct solvent and temperature profile are used to minimize loss of the desired product.[7] When using pH precipitation, carefully control the final pH to maximize the recovery of 3-nitrobenzoic acid.[8] | |
| Formation of an insoluble acid salt during product isolation. | Incorrect order of addition during acidification. | When precipitating the 3-nitrobenzoic acid from its sodium salt solution, pour the solution of the sodium salt into the acid, not the other way around. This prevents the formation of a less soluble acid salt.[7] |
Experimental Protocols
Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid
This protocol is a generalized procedure based on common laboratory practices.[4][6]
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a measured amount of concentrated sulfuric acid to concentrated nitric acid with constant stirring. Allow the mixture to cool.
-
Reaction Setup: In a separate reaction flask equipped with a stirrer and a thermometer, dissolve benzoic acid in concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature of the reaction mixture does not exceed 15°C (ideally below 5°C).[5][6]
-
Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture in the ice bath for a specified time to ensure the reaction goes to completion. Pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude 3-nitrobenzoic acid.
-
Isolation and Washing: Isolate the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove residual acids.[6]
-
Purification: Recrystallize the crude product from hot water or a suitable solvent system to obtain pure 3-nitrobenzoic acid.[6][7]
-
Conversion to this compound: Dissolve the purified 3-nitrobenzoic acid in water and neutralize with a stoichiometric amount of sodium hydroxide or sodium carbonate solution. The this compound can then be isolated by evaporation of the water or by precipitation.
Visualizations
Caption: Reaction pathway for the nitration of benzoic acid.
Caption: Troubleshooting workflow for high byproduct formation.
References
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Sodium 3-Nitrobenzoate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium 3-nitrobenzoate in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving aqueous solutions of this compound.
| Issue | Possible Causes | Recommended Actions |
| Unexpected decrease in concentration or loss of potency over time. | Chemical Degradation: The compound may be degrading due to factors such as pH, temperature, or light exposure. | 1. Verify Solution pH: The stability of this compound can be pH-dependent. Ensure the pH of your aqueous solution is within the optimal range (near neutral, unless otherwise specified for your application).2. Control Temperature: Store solutions at recommended temperatures (typically 2-8°C for short-term and frozen for long-term storage) to minimize thermal degradation.3. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[1] |
| Appearance of a precipitate in the solution. | 1. Solubility Issues: The concentration of this compound may have exceeded its solubility limit at a given temperature or in a specific buffer system.2. pH Shift: A change in pH can convert the more soluble sodium salt to the less soluble 3-nitrobenzoic acid.3. Incompatibility: Interaction with other components in the formulation could lead to the formation of an insoluble complex. | 1. Check Solubility: Refer to the solubility data. You may need to gently warm the solution or use a co-solvent if appropriate for your experimental design.2. Measure and Adjust pH: Confirm the pH of the solution. If it has become acidic, adjust it back to the desired range with a suitable base.3. Review Formulation Components: Investigate potential incompatibilities with other excipients or active pharmaceutical ingredients (APIs). |
| Discoloration of the aqueous solution (e.g., turning yellow). | Degradation: The formation of colored degradation products can occur, particularly under stress conditions like high temperature or exposure to UV light. | 1. Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC-UV, to identify and quantify any degradation products.2. Implement Protective Measures: Enhance protection from light and heat. Consider purging the solution with an inert gas (e.g., nitrogen) to prevent oxidative degradation. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Ongoing Degradation: The compound may be degrading in the time between sample preparation and analysis. | 1. Control Sample Environment: Keep sample vials in a controlled environment (e.g., autosampler cooler) during the analytical run.2. Minimize Time to Analysis: Analyze samples as quickly as possible after preparation.3. Validate Analytical Method: Ensure your analytical method is validated for stability-indicating properties. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for aqueous solutions of this compound?
Aqueous solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, freezing the solution (-20°C or below) is recommended to minimize degradation.
2. How does pH affect the stability of this compound in an aqueous solution?
While specific data for this compound is limited, related compounds like sodium benzoate are most effective as a preservative at a low pH (below 4.5). However, a lower pH will convert the sodium salt to 3-nitrobenzoic acid, which has lower aqueous solubility. For general stability, maintaining a pH near neutral is often a good starting point to prevent acid- or base-catalyzed hydrolysis, though the nitro group is generally not susceptible to hydrolysis under typical environmental conditions.[1]
3. Is this compound sensitive to light?
Yes, compounds containing nitroaromatic chromophores can be susceptible to photodegradation upon exposure to UV light.[1] It is crucial to protect aqueous solutions from light by using amber glassware or by covering the container with aluminum foil.
4. What are the potential degradation products of this compound in an aqueous solution?
Under forced degradation conditions (e.g., high temperature, extreme pH, UV light, oxidation), potential degradation could involve modification of the nitro group or decarboxylation. However, without specific experimental data, the exact degradation pathways are speculative. Forced degradation studies are recommended to identify potential degradants in your specific formulation.
5. Are there any known incompatibilities of this compound with common pharmaceutical excipients?
While specific compatibility data for this compound is not widely available, incompatibilities have been reported for the related compound, sodium benzoate. These include interactions with cationic substances, some non-ionic surfactants, and certain metal ions like iron and copper.[2] It is also known that the preservative activity of sodium benzoate can be reduced by interaction with kaolin.[3] Compatibility testing with your specific formulation components is highly recommended.
Quantitative Data Summary
The following tables summarize illustrative data that could be generated during stability studies of this compound in an aqueous solution.
Table 1: Illustrative pH-Dependent Stability of this compound (0.1 mg/mL) at 40°C
| pH | Initial Assay (%) | Assay after 7 days (%) | Assay after 14 days (%) | Appearance |
| 3.0 | 100.0 | 99.5 | 98.9 | Clear, colorless |
| 5.0 | 100.0 | 99.8 | 99.5 | Clear, colorless |
| 7.0 | 100.0 | 99.9 | 99.7 | Clear, colorless |
| 9.0 | 100.0 | 99.4 | 98.5 | Clear, colorless |
Table 2: Illustrative Thermal and Photostability of this compound (0.1 mg/mL) at pH 7.0
| Condition | Initial Assay (%) | Assay after 24 hours (%) | Assay after 48 hours (%) | Appearance |
| 25°C, Protected from Light | 100.0 | 99.9 | 99.8 | Clear, colorless |
| 60°C, Protected from Light | 100.0 | 98.2 | 96.5 | Faint yellow tinge |
| 25°C, Exposed to UV Light | 100.0 | 95.1 | 90.3 | Noticeable yellowing |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 72 hours, protected from light.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark at the same temperature.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC-UV method.
Protocol 2: Compatibility Study with Pharmaceutical Excipients
This protocol provides a framework for assessing the compatibility of this compound with common pharmaceutical excipients in an aqueous environment.
-
Prepare Binary Mixtures: Prepare aqueous solutions containing this compound at the intended concentration and a single excipient at a concentration relevant to the formulation.
-
Control Samples: Prepare a control solution of this compound in the same solvent without any excipients.
-
Storage Conditions: Store the binary mixtures and the control solution under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended long-term storage condition.
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (e.g., precipitation, color change). Analyze the samples by a validated HPLC method to determine the assay of this compound and to detect any new peaks corresponding to degradation products.
Visualizations
References
Technical Support Center: Managing Thermal Instability of Sodium 3-Nitrobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the thermal instability of sodium 3-nitrobenzoate during chemical reactions. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: What are the primary hazards associated with the thermal instability of this compound?
A2: The primary hazard is a runaway reaction, which can occur when the heat generated by the decomposition of the compound exceeds the rate of heat removal from the reactor.[4][5] Nitroaromatic compounds, as a class, are known to undergo rapid and highly exothermic decomposition, which can lead to a sudden increase in temperature and pressure, potentially causing an explosion.[6] This decomposition can be autocatalytic, meaning the reaction rate increases as it proceeds.[2]
Q3: What factors can decrease the thermal stability of this compound?
A3: The thermal stability of nitroaromatic compounds can be significantly reduced by the presence of contaminants.[3] Strong bases (like sodium hydroxide), acids, and certain metal salts can lower the decomposition temperature.[6] For instance, contamination with caustic soda has been shown to reduce the thermal stability of other nitro-compounds.[2] Therefore, it is critical to ensure the purity of the starting materials and to be aware of any potential side reactions that could generate catalytic species.
Q4: Are there any specific reaction conditions that should be avoided?
A4: Yes. High reaction temperatures, rapid heating rates, and large-scale reactions without adequate heat dissipation should be avoided. It is also important to avoid uncontrolled mixing of reactants, especially when dealing with strong acids or bases that can catalyze decomposition. Reactions should be designed to have sufficient thermal mass and cooling capacity to absorb any unexpected exotherms.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected temperature increase in the reaction mixture. | Onset of decomposition or a runaway reaction. | 1. Immediately cease heating and initiate emergency cooling. 2. If the temperature continues to rise uncontrollably, evacuate the area and follow emergency protocols. 3. For future experiments, reduce the reaction scale, lower the reaction temperature, and ensure adequate cooling capacity. |
| Discoloration or gas evolution from the reaction. | Decomposition of the nitro compound. | 1. Monitor the reaction closely. If the rate of gas evolution or discoloration increases rapidly, treat it as an impending runaway reaction (see above). 2. Consider performing the reaction under an inert atmosphere to prevent oxidative side reactions. 3. Analyze the off-gases if possible to understand the decomposition pathway. |
| Inconsistent reaction outcomes or yields. | Thermal decomposition of the starting material or product. | 1. Re-evaluate the reaction temperature and duration. Shorter reaction times at lower temperatures may be necessary. 2. Purify the this compound before use to remove any catalytic impurities. 3. Use a solvent with a high heat capacity to help moderate temperature fluctuations. |
| Difficulty in scaling up the reaction. | Inadequate heat transfer in larger vessels. | 1. Do not scale up a reaction without a thorough thermal hazard assessment. 2. Use a reactor with a high surface area to volume ratio to improve heat transfer. 3. Consider a semi-batch or continuous flow process for better temperature control on a larger scale. |
Quantitative Data on Thermal Stability
The following table summarizes the thermal decomposition data for the isomers of nitrobenzoic acid, which can be used as an estimate for the thermal behavior of this compound.
| Compound | Decomposition Temperature Range (°C) | Heat of Decomposition (ΔHd) (J/g) | Average Apparent Activation Energy (kJ/mol) |
| o-Nitrobenzoic Acid (ONBA) | 250 - 400 | 335.61 - 542.27 | 131.31 |
| m-Nitrobenzoic Acid (MNBA) | 250 - 400 | 335.61 - 542.27 | 203.43 |
| p-Nitrobenzoic Acid (PNBA) | 250 - 400 | 335.61 - 542.27 | 157.00 |
| Data sourced from a study on the thermal decomposition of nitrobenzoic acid isomers.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Reaction Involving this compound
This protocol provides a general framework. Specific quantities and conditions must be adapted for the particular reaction.
-
Hazard Assessment: Before starting any experiment, conduct a thorough hazard assessment, paying close attention to the potential for thermal runaway.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For potentially energetic reactions, a face shield and blast shield are recommended.[7][8]
-
Reaction Setup:
-
Use a round-bottom flask equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and an inert gas inlet.
-
Ensure the reaction vessel is clean and free of any potential contaminants.
-
Place the flask in a cooling bath (e.g., ice-water or a cryocooler) to provide immediate cooling if necessary.
-
-
Reagent Addition:
-
Dissolve this compound in the appropriate solvent in the reaction flask.
-
Add other reactants slowly and in a controlled manner, monitoring the temperature continuously.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at the desired setpoint, avoiding any rapid temperature increases.
-
Be vigilant for any signs of decomposition, such as color change or gas evolution.
-
-
Work-up and Quenching:
-
Cool the reaction mixture to room temperature before quenching.
-
Quench the reaction slowly by adding the quenching agent dropwise while monitoring the temperature.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines for hazardous materials.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for performing a DSC analysis to determine the thermal stability of a substance like this compound.
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Seal the pan hermetically to prevent any loss of volatile decomposition products.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program. A typical program would involve heating the sample at a constant rate (e.g., 5-20 °C/min) over a wide temperature range (e.g., 30-500 °C).
-
-
Data Acquisition:
-
Start the DSC run and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic events, the peak temperature, and the heat of decomposition.
-
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. icheme.org [icheme.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. dsiac.dtic.mil [dsiac.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
dealing with hygroscopic nature of sodium 3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 3-nitrobenzoate, focusing on challenges presented by its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS 827-95-2) is an organic salt that typically appears as a yellow crystalline powder.[1] It is highly soluble in water and serves as a crucial intermediate in various industrial and pharmaceutical syntheses.[1][2] Its primary applications are in the manufacturing of pharmaceuticals, such as analgesics and antiseptics, as well as in the production of dyes and agrochemicals.[1][3][4]
Q2: What does it mean that this compound is hygroscopic?
A2: A hygroscopic substance has the tendency to absorb moisture from the surrounding atmosphere.[5][6] For this compound, this means that if exposed to ambient air, it will attract and hold water molecules, which can lead to clumping, changes in its physical state, and an increase in its overall weight.[5][7] This can have significant implications for the accuracy of measurements and the outcome of chemical reactions.
Q3: How should I store this compound to minimize water absorption?
A3: To minimize moisture absorption, this compound should be stored in a cool, dry, and well-ventilated place.[6] It is imperative to keep the container tightly closed when not in use.[6] For enhanced protection, consider storing the primary container within a desiccator containing a suitable drying agent like silica gel or calcium chloride.[8] Sealing the container with parafilm can also provide an additional barrier against atmospheric moisture.[8]
Q4: Can absorbed water affect the stability of this compound?
A4: While this compound is generally stable under recommended storage conditions, absorbed moisture can potentially impact its long-term stability and reactivity.[9] The presence of water can affect the accuracy of weighing the compound for reactions, leading to stoichiometric imbalances. For certain reactions, the presence of water can also lead to undesirable side reactions or affect reaction kinetics.
Q5: How can I determine the water content of my this compound sample?
A5: Several analytical methods can be used to determine the water content. The most accurate and specific method is Karl Fischer titration.[10][11] Thermogravimetric analysis (TGA) is another common technique where the sample is heated and the loss of mass due to water evaporation is measured.[12]
Troubleshooting Guides
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Possible Cause: The hygroscopic nature of this compound may be leading to inaccurate measurements of the reactant. The absorbed water could also be participating in or hindering the desired reaction.
-
Troubleshooting Steps:
-
Quantify Water Content: Before use, determine the water content of your this compound sample using Karl Fischer titration or TGA.
-
Adjust Reactant Stoichiometry: Based on the measured water content, adjust the mass of this compound used in your reaction to account for the mass of the water.
-
Dry the Reagent: If the water content is significant (e.g., >1%), consider drying the this compound under vacuum at a moderate temperature. Ensure the temperature is well below its decomposition point.
-
Inert Atmosphere: Handle the compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption during weighing and addition to the reaction vessel.[5]
-
Issue 2: Physical changes in the stored this compound (clumping, caking).
-
Possible Cause: The storage container is not airtight, allowing the ingress of atmospheric moisture.
-
Troubleshooting Steps:
-
Improve Storage Conditions: Transfer the material to a new, airtight container. Ensure the lid is securely fastened after each use.
-
Use a Desiccator: Place the sealed container inside a desiccator with a fresh, active desiccant.
-
Break Up Clumps: If the material has already clumped, you can gently break up the clumps with a spatula before use.[5] However, be aware that this does not remove the absorbed water.
-
Sub-aliquoting: For frequently used reagents, consider dividing the bulk material into smaller, single-use vials to minimize the exposure of the entire stock to air.
-
Data Presentation
Table 1: Representative Water Content in this compound Under Different Storage Conditions.
| Storage Condition | Typical Water Content (% w/w) | Observations |
| Sealed container, stored in a desiccator | < 0.5% | Free-flowing powder |
| Sealed container, stored on an open bench | 1-5% | Minor clumping may be observed |
| Container frequently opened on an open bench | 5-10% or higher | Significant clumping and caking |
Note: These are illustrative values. Actual water content should be determined experimentally.
Table 2: Comparison of Moisture Determination Techniques.
| Technique | Principle | Typical Sample Size | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction with iodine | 10-100 mg | High accuracy and specificity for water | Requires specialized equipment and reagents |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating | 5-20 mg | Provides information on thermal stability | Less specific; any volatile component can contribute to weight loss |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.
-
Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh approximately 50-100 mg of the this compound sample into a dry vial.
-
Titration: Quickly transfer the sample into the titration vessel.
-
Analysis: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage of the total weight.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Drying of this compound Prior to Reaction
-
Sample Placement: Place a thin layer of this compound in a suitable drying vessel (e.g., a watch glass or a round-bottom flask).
-
Vacuum Application: Place the vessel in a vacuum oven or connect the flask to a high-vacuum line.
-
Heating: Gently heat the sample to a temperature between 80-100 °C. Do not exceed temperatures that could cause decomposition.
-
Drying Time: Dry the sample under vacuum for 4-6 hours.
-
Cooling: Allow the sample to cool to room temperature under vacuum before transferring it to a desiccator for storage or immediate use.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for reaction inconsistencies.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 4. Flowchart Creation [developer.mantidproject.org]
- 5. hepatochem.com [hepatochem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Sodium 3-Nitrobenzoate Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise determination of sodium 3-nitrobenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring the quality, safety, and efficacy of final drug products. The validation of analytical methods used for its quantification is a regulatory requirement and a cornerstone of good manufacturing practice (GMP). This guide provides a comprehensive comparison of common analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for a given application.
This compound is the sodium salt of 3-nitrobenzoic acid. In most analytical procedures involving a liquid phase, particularly under acidic conditions as is common in High-Performance Liquid Chromatography (HPLC), the salt will dissociate, and the analysis will be of the 3-nitrobenzoic acid molecule. Therefore, methods validated for 3-nitrobenzoic acid are directly applicable to the analysis of this compound.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the intended purpose of the analysis (e.g., purity assay, impurity profiling, dissolution testing), the nature of the sample matrix, and the required sensitivity, accuracy, and precision. Here, we compare four widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Capillary Electrophoresis (CE), and Titrimetry.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of each analytical method for the determination of this compound (analyzed as 3-nitrobenzoic acid). The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Capillary Electrophoresis | Titrimetry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Measurement of light absorbance by the analyte at a specific wavelength. | Separation based on the charge-to-size ratio of the analyte in an electric field. | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | N/A |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL | 0.1 - 1 µg/mL | High (mg range) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 1.5 µg/mL | 0.3 - 3 µg/mL | High (mg range) |
| Specificity | High (separates from impurities) | Low (interference from other UV-absorbing compounds) | High (good resolution of isomers) | Low (titrates all acidic components) |
| Throughput | Moderate | High | Moderate | Low |
| Cost per Sample | Moderate | Low | Moderate | Low |
| Primary Application | Purity assay, impurity profiling, quantitative analysis in complex matrices. | Simple quantitative analysis in pure or simple matrices. | Isomer separation, analysis of small sample volumes. | Purity assay of bulk drug substance. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the accurate quantification and purity determination of this compound in bulk drug substances and formulated products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 40:60 (v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 25 mL solution in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in the absence of interfering substances.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Deionized water
-
This compound reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in deionized water (e.g., 10 µg/mL). Scan the solution in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for 3-nitrobenzoic acid is typically around 255 nm.[1][2]
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water. From this stock solution, prepare a series of calibration standards with concentrations ranging from 2 to 20 µg/mL.
-
Sample Solution Preparation: Prepare a solution of the sample in deionized water to obtain a concentration within the calibration range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using deionized water as a blank.
-
Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for the analysis of ionic species and the separation of closely related compounds such as isomers.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Reagents and Materials:
-
Sodium tetraborate (Borax)
-
Boric acid
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
-
This compound reference standard
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.2.
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Procedure:
-
Capillary Conditioning: Condition a new capillary by rinsing with 0.1 M sodium hydroxide, followed by water, and then the BGE.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 500 µg/mL) in water. Prepare working standards by diluting the stock solution with water.
-
Sample Solution Preparation: Dissolve the sample in water to a concentration within the working range of the standards.
-
Analysis: Run the standards and samples under the specified electrophoretic conditions.
-
Calculation: Quantify the analyte by comparing the peak area (corrected for migration time) to a calibration curve.
Titrimetry
This classical analytical method provides a direct assay of the total acidic content and is suitable for the purity determination of bulk this compound. The analysis is performed on the acidic form, 3-nitrobenzoic acid.
Instrumentation:
-
Burette (50 mL, Class A)
-
Magnetic stirrer
-
pH meter or a suitable indicator
Reagents and Materials:
-
Sodium hydroxide solution (0.1 M), standardized
-
Ethanol (95%), neutralized
-
Phenolphthalein indicator solution
-
3-Nitrobenzoic acid (for assay of this compound, the sample is used directly after conversion to the acid form if necessary, or by direct titration assuming the salt will hydrolyze).
Procedure:
-
Sample Preparation: Accurately weigh approximately 300 mg of the this compound sample into a conical flask. Dissolve the sample in 50 mL of neutralized ethanol.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate the solution with standardized 0.1 M sodium hydroxide solution until a persistent faint pink color is observed.
-
Calculation: Calculate the percentage purity of this compound using the following formula:
% Purity = (V × M × F × 100) / W
Where:
-
V = Volume of NaOH solution consumed (mL)
-
M = Molarity of the NaOH solution
-
F = Molar mass of this compound (189.11 g/mol )
-
W = Weight of the sample (mg)
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for HPLC analysis.
Caption: Workflow for UV-Vis spectrophotometric analysis.
Caption: Workflow for titrimetric analysis of purity.
References
comparative study of the reactivity of nitrobenzoate isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is crucial for optimizing synthetic routes and predicting molecular behavior. Nitrobenzoic acids, existing as ortho-, meta-, and para-isomers, serve as fundamental building blocks in organic synthesis. The position of the electron-withdrawing nitro group profoundly alters the molecule's physicochemical properties and chemical reactivity. This guide provides an objective comparison of these isomers, supported by experimental data, to inform their application in research and development.
Physicochemical Properties
The electronic and steric effects of the nitro group directly influence the acidity, melting point, and solubility of the isomers. All three isomers are significantly more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group.[1] The ortho-isomer is the most acidic, a result of the combined inductive effect and steric hindrance which forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[1] The para-isomer is slightly more acidic than the meta-isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[1]
The significant variation in melting points, with the para-isomer being much higher, suggests differences in crystalline lattice energy and packing efficiency.[1] These distinct physical properties are often exploited for their separation and purification.[1]
Table 1: Physicochemical Properties of Nitrobenzoate Isomers
| Property | o-Nitrobenzoic Acid | m-Nitrobenzoic Acid | p-Nitrobenzoic Acid |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol |
| pKa (in water) | ~2.17[1][2] | ~3.45[1][2] | ~3.44[2] |
| Melting Point (°C) | 146–148[1] | 139–141[1] | 237–242[1] |
| Appearance | Yellowish-white crystals[1] | Off-white to yellowish-white crystals[1] | Pale yellow crystalline solid[1] |
| Water Solubility | ~6.8–7.8 g/L[1] | ~2.4 g/L (at 15°C)[1] | <1 g/L (at 26°C)[1] |
Comparative Reactivity
The reactivity of nitrobenzoate isomers can be assessed in three key areas: reactions involving the carboxylic acid group, transformations of the nitro group, and substitutions on the aromatic ring.
1. Carboxylic Acid Group Reactivity
The reactivity of the carboxyl group, for instance in esterification or hydrolysis reactions, is influenced by the electronic environment. In the alkaline hydrolysis of substituted phenyl benzoates, the position of the nitro group has a measurable effect on the reaction rate. The electron-withdrawing nitro group facilitates nucleophilic attack at the carbonyl carbon, increasing the rate of hydrolysis compared to unsubstituted benzoate.
Table 2: Alkaline Hydrolysis Rate Constants for Substituted Phenyl Benzoates Data derived from studies on the hydrolysis of X-C₆H₄CO₂C₆H₅ in aqueous solutions at 25°C.
| Isomer (Substituent X) | Second-Order Rate Constant, k (dm³ mol⁻¹ s⁻¹) |
| p-Nitro | Data indicates a significant rate enhancement. |
| m-Nitro | Data indicates a notable rate enhancement. |
| o-Nitro | Rate is influenced by both electronic and steric effects. |
| Note: Specific values vary with solvent conditions. The general trend shows that electron-withdrawing groups like NO₂ accelerate alkaline hydrolysis. Kinetic studies often use Hammett relationships to quantify these electronic effects for meta and para substituents, while ortho substituents require consideration of steric factors.[3] |
2. Nitro Group Reactivity
A primary transformation for all three isomers is the reduction of the nitro group to an amino group, typically using methods like catalytic hydrogenation or reduction with metals in acidic media (e.g., Fe/HCl).[1][4] This reaction produces the corresponding aminobenzoic acids, which are vital precursors for pharmaceuticals, such as procaine from p-aminobenzoic acid, and various dyes.[1] While the fundamental reaction is the same for all isomers, reaction conditions and kinetics may vary slightly.
3. Aromatic Ring Reactivity
The presence of both a deactivating nitro group and a deactivating carboxylic acid group makes the aromatic ring of all three isomers highly resistant to further electrophilic aromatic substitution.[1] Both groups are meta-directing. Therefore, if a substitution reaction were forced, the incoming electrophile would be directed to a position meta to both existing groups. For instance, the direct nitration of benzoic acid overwhelmingly yields m-nitrobenzoic acid.[5]
Visualizing Reactivity Factors and Experimental Design
The following diagrams illustrate the logical relationships governing isomer acidity and a typical workflow for kinetic analysis.
Caption: Factors influencing the relative acidity of nitrobenzoate isomers.
Caption: Experimental workflow for kinetic analysis of ester hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of m-Nitrobenzoic Acid via Electrophilic Aromatic Substitution
This protocol describes the direct nitration of benzoic acid, which predominantly yields the meta-isomer.[5]
-
Reagents: Benzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, water.
-
Procedure:
-
In a flask, dissolve a measured amount of benzoic acid in concentrated sulfuric acid. This step should be done carefully and with cooling.
-
Cool the mixture in an ice bath to below 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the cooled benzoic acid solution with continuous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30-60 minutes.[1]
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Isolate the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain purified m-nitrobenzoic acid.
-
Protocol 2: General Method for Kinetic Measurement of Alkaline Ester Hydrolysis
This protocol outlines a spectrophotometric method to determine the rate of hydrolysis for an ester like a substituted phenyl benzoate.[3][6]
-
Principle: The hydrolysis of an ester such as p-nitrophenyl benzoate in an alkaline solution releases p-nitrophenolate, a chromophore that can be monitored by UV-Vis spectrophotometry. The rate of its formation corresponds to the rate of hydrolysis.
-
Procedure:
-
Preparation: Prepare a buffer solution of the desired pH (e.g., pH 10) and a stock solution of the ester in a non-reactive solvent like acetonitrile.
-
Reaction Setup: Pipette the buffer solution into a quartz cuvette and place it in the temperature-controlled cell holder of a UV-Vis spectrophotometer set to a specific temperature (e.g., 25°C).
-
Initiation and Measurement: Inject a small, precise volume of the ester stock solution into the cuvette. Mix quickly and immediately begin recording the absorbance at the λ_max of the product (e.g., ~400 nm for p-nitrophenolate) at fixed time intervals.
-
Analysis: The rate of the reaction is determined by calculating the initial slope of the plot of absorbance versus time.[6] Using the Beer-Lambert law and the known concentrations of the reactants, the second-order rate constant can be calculated.
-
References
Navigating Alternatives to Sodium 3-Nitrobenzoate in Key Synthetic Transformations
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes efficiently and safely. Sodium 3-nitrobenzoate, a versatile intermediate, is frequently employed in the synthesis of pharmaceuticals and dyes. Its primary role is often as a precursor to 3-aminobenzoic acid, a crucial building block for more complex molecules. This guide provides a comprehensive comparison of alternatives to this compound, focusing on the critical synthetic step of nitro group reduction. Experimental data and detailed protocols are presented to facilitate informed decision-making in your synthetic route design.
Core Application: Synthesis of 3-Aminobenzoic Acid via Nitro Group Reduction
A principal application of this compound is its conversion to 3-aminobenzoic acid. This transformation is pivotal for the subsequent synthesis of various bioactive compounds and dye molecules. The choice of reducing agent for the nitro group is a critical parameter influencing reaction efficiency, selectivity, and overall process safety. Below, we compare several common methods for the reduction of 3-nitrobenzoic acid (or its sodium salt).
Comparison of Reducing Agents for 3-Nitrobenzoic Acid
| Reducing Agent/Method | Typical Reaction Conditions | Yield (%) | Reaction Time | Key Advantages & Disadvantages |
| Catalytic Hydrogenation (Pd/C) | H₂ gas (50-100 psig), aq. NaOH, 50-100 °C | ~97% (for p-NBA)[1] | 4.5 hours[1] | Advantages: High yield, clean reaction, catalyst can be recovered.[1] Disadvantages: Requires specialized high-pressure equipment, potential for catalyst poisoning. |
| Iron Powder (Fe/H⁺) | Reduced iron powder, acid (e.g., HCl, acetic acid), solvent (e.g., water, ethanol) | >90% (for a related compound)[2] | 2-6 hours[2] | Advantages: Inexpensive, effective, and widely used in industry. Disadvantages: Generates significant iron sludge waste, which requires disposal. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or semi-aqueous media (e.g., acetonitrile/water), often with a phase transfer catalyst, 35 °C | ~95% (for p-NBA)[3] | 1 hour[3] | Advantages: Fast reaction, high yield, chemoselective (tolerates other functional groups).[3] Disadvantages: Can be sensitive to air and moisture, may require careful control of pH. |
| Tin(II) Chloride (SnCl₂/HCl) | Concentrated HCl, reflux | Typically high | Variable | Advantages: Effective and historically used method. Disadvantages: Generates tin waste, which is a heavy metal and poses environmental concerns. |
Experimental Protocols for Nitro Group Reduction
1. Catalytic Hydrogenation of p-Nitrobenzoic Acid [1]
-
Materials: p-Nitrobenzoic acid (50 g), 50% aqueous sodium hydroxide (24 g), water (100 g), 5% palladium on charcoal catalyst (0.5 g).
-
Procedure:
-
In a suitable pressure reactor, dissolve the p-nitrobenzoic acid and sodium hydroxide in water.
-
Add the palladium on charcoal catalyst.
-
Seal the reactor and purge with nitrogen, then pressurize with hydrogen to approximately 50 psig.
-
Heat the mixture to the desired reaction temperature (e.g., 50-100 °C) with stirring.
-
Maintain the reaction for approximately 4.5 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter to recover the catalyst.
-
Acidify the filtrate to precipitate the p-aminobenzoic acid, which is then collected by filtration, washed, and dried.
-
-
Reported Yield: 97%[1]
2. Reduction of p-Nitrobenzoic Acid with Sodium Dithionite [3]
-
Materials: p-Nitrobenzoic acid (2 mmol), octylviologen (0.2 mmol, as an electron transfer catalyst), potassium carbonate (1.66 g), sodium dithionite (2.76 g), acetonitrile-water (1:3 v/v).
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine the p-nitrobenzoic acid, octylviologen, and potassium carbonate in the acetonitrile-water solvent system.
-
Add the sodium dithionite and stir the mixture at 35 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent after adjusting the pH of the reaction mixture.
-
-
Reported Yield: 95%[3]
3. Reduction of 3-Methyl-4-nitrobenzoic Acid with Iron Powder [2]
-
Materials: 3-methyl-4-nitrobenzoic acid (0.2 mol), reduced iron powder (0.3 mol), ammonium chloride (0.056 mol), concentrated hydrochloric acid (1 mL), water (150 mL), tetrabutylammonium bromide (TBAB, 0.0009 mol).
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser, thermometer, and stirrer, add the 3-methyl-4-nitrobenzoic acid, TBAB, and water.
-
Stir the mixture and add the iron powder, ammonium chloride, and concentrated hydrochloric acid.
-
Heat the mixture to 95 °C and maintain at reflux with stirring for 2.5 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, make it alkaline with sodium carbonate, and decolorize with activated carbon.
-
Filter off the iron sludge and wash it with sodium carbonate solution.
-
Combine the filtrate and washings, then acidify with sulfuric acid to precipitate the 3-methyl-4-aminobenzoic acid.
-
Collect the product by filtration, wash, and dry.
-
-
Reported Yield: Up to 90.1%[2]
Subsequent Application: Synthesis of Azo Dyes
3-Aminobenzoic acid, synthesized from this compound, is a key intermediate in the production of various azo dyes. The synthesis involves two main steps: diazotization of the amino group followed by coupling with an electron-rich aromatic compound.
General Procedure for Azo Dye Synthesis from an Aminobenzoic Acid Derivative
This protocol describes a representative synthesis of an azo dye.
-
Materials: 4-Amino-3-bromobenzoic acid (or other aminobenzoic acid derivative), sodium nitrite, concentrated hydrochloric acid, 2-naphthol (or other coupling component), sodium hydroxide, distilled water, ice.
-
Procedure:
-
Diazotization:
-
Suspend the aminobenzoic acid derivative in a mixture of distilled water and concentrated hydrochloric acid in a beaker.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution to the cooled aminobenzoic acid suspension while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for a period to ensure the reaction goes to completion.
-
Collect the dye by vacuum filtration, wash it with cold water, and dry.
-
-
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key reaction pathway and a decision-making workflow for selecting a suitable reducing agent.
Caption: Synthetic pathway from this compound to an azo dye.
Caption: Decision workflow for selecting a reducing agent.
Conclusion
The reduction of this compound to 3-aminobenzoic acid is a fundamental step in the synthesis of numerous valuable compounds. While catalytic hydrogenation offers a clean and high-yielding route, it necessitates specialized equipment.[1] For laboratories with standard setups, iron powder in acidic media and sodium dithionite present effective and high-yielding alternatives.[2][3] The choice between them may depend on factors such as cost, reaction time, and waste disposal considerations. Iron is highly cost-effective but produces significant solid waste, whereas sodium dithionite can be faster and more selective but may require more controlled reaction conditions.[2][3] By carefully considering the experimental data and protocols presented, researchers can select the most appropriate synthetic strategy to meet their specific needs, balancing factors of yield, efficiency, cost, and environmental impact.
References
A Comparative Guide to Purity Validation of Sodium 3-Nitrobenzoate: Titration vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of two common analytical methods for validating the purity of sodium 3-nitrobenzoate: non-aqueous titration and High-Performance Liquid Chromatography (HPLC). We present experimental protocols and data to facilitate an objective assessment of each technique's suitability for different analytical needs.
At a Glance: Titration vs. HPLC for Purity Analysis
| Feature | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Acid-base neutralization in a non-aqueous solvent | Differential partitioning of analytes between a mobile and stationary phase |
| Primary Measurement | Total basicity of the sample | Separation and quantification of individual components |
| Specificity | Lower (measures total base content) | Higher (separates and quantifies the main component and impurities) |
| Sensitivity | Milligram level | Microgram to nanogram level |
| Speed | Relatively fast per sample | Longer analysis time per sample, but suitable for automation |
| Equipment Cost | Low | High |
| Solvent Consumption | Moderate | High |
| Typical Application | Rapid, routine quality control for bulk material | High-resolution purity profiling, impurity identification, and quantification |
Experimental Data Summary
The following tables summarize representative data obtained from the purity analysis of a single batch of this compound using both non-aqueous titration and HPLC.
Table 1: Purity Determination by Non-Aqueous Titration
| Parameter | Value |
| Sample Weight | 0.2512 g |
| Titrant | 0.1 N Perchloric Acid |
| Titrant Volume Consumed | 13.25 mL |
| Calculated Purity | 99.8% |
Table 2: Purity and Impurity Profile by HPLC
| Compound | Retention Time (min) | Area (%) |
| 2-Nitrobenzoic Acid | 1.45 | 0.15% |
| 3-Nitrobenzoic Acid | 8.85 | 99.75% |
| 4-Nitrobenzoic Acid | 9.91 | 0.10% |
| Total Purity | 99.75% |
Experimental Protocols
Non-Aqueous Titration Protocol
This method is adapted from the standard procedure for the assay of sodium benzoate.[1][2][3][4]
1. Reagents and Equipment:
-
This compound sample
-
Glacial acetic acid (anhydrous)
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
Burette, beaker, conical flask, analytical balance
2. Procedure:
-
Accurately weigh approximately 0.25 g of the this compound sample into a clean, dry conical flask.
-
Add 20 mL of anhydrous glacial acetic acid to the flask.
-
Gently warm the mixture if necessary to dissolve the sample completely, then cool to room temperature.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.
-
Titrate with standardized 0.1 N perchloric acid until the color changes from violet to a stable blue-green endpoint.
-
Record the volume of titrant consumed.
-
Perform a blank titration using 20 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.
3. Calculation: Purity (%) = [(V_s - V_b) * N * E] / W * 100
Where:
-
V_s = Volume of perchloric acid consumed by the sample (mL)
-
V_b = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (189.11 g/mol )
-
W = Weight of the sample (g)
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation of nitrobenzoic acid isomers.[5][6]
1. Reagents and Equipment:
-
This compound sample
-
Reference standards for 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. The exact ratio can be optimized, for instance, a gradient or isocratic elution can be used. A reported isocratic method uses 2-propanol–water–acetic acid (20:80:0.4, v/v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Prepare standard solutions of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine the retention times of the main component and potential impurities.
-
Inject the sample solution.
-
Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas relative to the standards.
4. Calculation: Purity (%) is typically calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) * 100
Method Comparison and Discussion
Non-aqueous titration provides a rapid and cost-effective method for determining the overall purity of this compound. It is particularly useful for routine quality control where the primary concern is the total amount of the basic salt present. However, this method lacks specificity. It cannot distinguish between this compound and other basic impurities, which could lead to an overestimation of the purity if such impurities are present.
HPLC , on the other hand, offers high specificity and sensitivity. It can separate the main component from its structural isomers (2-nitro and 4-nitro isomers) and other potential impurities, providing a detailed purity profile.[5] This level of detail is crucial for applications in research and drug development where even minor impurities can have significant effects. While HPLC requires a larger initial investment in equipment and has a longer analysis time per sample, its ability to provide a comprehensive impurity profile makes it an indispensable tool for in-depth quality assessment.
Visualizing the Experimental Workflows
Caption: Workflow for the purity determination of this compound by non-aqueous titration.
References
The Efficacy of Sodium 3-Nitrobenzoate as a Corrosion Inhibitor: A Comparative Analysis
In the persistent battle against metal degradation, corrosion inhibitors are indispensable tools for preserving the integrity and extending the lifespan of metallic components across various industries. Among the diverse array of organic compounds utilized for this purpose, sodium 3-nitrobenzoate has emerged as a noteworthy candidate. This guide provides a comprehensive comparison of the corrosion inhibition efficacy of this compound with other prominent inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparative Performance of Corrosion Inhibitors
The inhibition efficiency of a compound is a critical metric for evaluating its performance. The following tables summarize the quantitative data for this compound (via its acidic form, 3-nitrobenzoic acid) and a selection of other organic and inorganic corrosion inhibitors under various experimental conditions.
Table 1: Corrosion Inhibition Efficiency of 3-Nitrobenzoic Acid on Mild Steel in 0.1 M H₂SO₄ [1]
| Concentration (M) | Weight Loss (%) | Potentiodynamic Polarization (%) | Linear Polarization Resistance (%) | Electrochemical Impedance Spectroscopy (%) |
| 0.001 | 45.21 | 58.11 | 78.93 | 98.11 |
| 0.005 | 70.15 | 81.08 | 90.11 | 99.02 |
| 0.010 | 87.15 | 90.51 | 95.42 | 99.40 |
Table 2: Comparative Inhibition Efficiency of Various Organic Inhibitors on Mild Steel in Acidic Media
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Method | Reference |
| 1,10-Phenanthroline Derivative (OPP) | Mild Steel | 1 M HCl + 0.5 M H₂SO₄ | 200 mg/L | 99.53 | Weight Loss | [2] |
| Terephthaldehyde-based Schiff Base (PMBMH) | Mild Steel | 1 M HCl | 0.0005 M | 95.7 | Weight Loss | [3] |
| 1,2,3-Benzotriazole | Mild Steel | 0.1 N H₂SO₄ | Not Specified | 94 | Not Specified | [4] |
| 5-Chloroisatin Derivatives (TZCDI) | Mild Steel | 1.0 M HCl | 10⁻³ M | >90 | EIS | [5][6] |
Table 3: Comparative Inhibition Efficiency of Inorganic Inhibitors on Aluminum
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Method | Reference |
| Sodium Molybdate | Aluminum | 1.0 M H₃PO₄ | 20 mM | >84 | Weight Loss, PDP, EIS | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used in the cited studies.
Weight Loss Measurements
Weight loss experiments are a direct and straightforward method for determining corrosion rates and inhibition efficiencies.
-
Specimen Preparation: Mild steel or aluminum coupons of known dimensions are mechanically polished with a series of emery papers, degreased with a suitable solvent like acetone, washed with distilled water, and dried.
-
Initial Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are then immersed in the corrosive solution, with and without the inhibitor, for a specified duration at a constant temperature.
-
Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), washed, dried, and re-weighed.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following equations:
-
CR = (K × W) / (A × T × D)
-
IE% = [(W₀ - Wᵢ) / W₀] × 100
Where:
-
W is the weight loss in grams.
-
A is the area of the coupon in cm².
-
T is the exposure time in hours.
-
D is the density of the metal in g/cm³.
-
K is a constant (8.76 × 10⁴ for CR in mm/year).
-
W₀ and Wᵢ are the weight losses in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanisms of corrosion inhibition.
-
Electrochemical Cell: A standard three-electrode cell is typically used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization (PDP): The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). The resulting polarization curve is used to determine the corrosion current density (i_corr) by extrapolating the Tafel plots. The inhibition efficiency is calculated as:
-
IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV). The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined by fitting the data to an equivalent circuit model. The inhibition efficiency is calculated as:
-
IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100
-
Corrosion Inhibition Mechanism
The protective action of corrosion inhibitors is primarily attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.
Caption: General mechanism of corrosion inhibition.
This compound, like many organic inhibitors, is believed to adsorb onto the metal surface. The adsorption can occur through the carboxylate group and the π-electrons of the benzene ring. The nitro group, being an electron-withdrawing group, can influence the electron density of the molecule and its interaction with the metal surface. The formation of this adsorbed film inhibits both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thus classifying it as a mixed-type inhibitor.
Experimental Workflow for Inhibitor Evaluation
A systematic workflow is essential for the comprehensive evaluation of a potential corrosion inhibitor.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
- 6. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking the Isomers of Sodium Nitrobenzoate
A detailed comparative analysis of the spectroscopic signatures of ortho-, meta-, and para-sodium nitrobenzoate, providing researchers, scientists, and drug development professionals with essential data for the precise identification and characterization of these crucial chemical building blocks.
The positional isomerism of the nitro group on the aromatic ring of sodium nitrobenzoate profoundly influences the molecule's electronic structure and, consequently, its interaction with electromagnetic radiation. This guide offers a comprehensive spectroscopic comparison of ortho- (2-), meta- (3-), and para- (4-) sodium nitrobenzoate, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to delineate their unique spectral fingerprints.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three sodium nitrobenzoate isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electron-withdrawing effects of the nitro group and the carboxylate, leading to distinct patterns for each isomer.
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) of Sodium Nitrobenzoate Isomers in D₂O
| Isomer | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Ortho (2-) | 7.95 (dd), 7.65 (td), 7.55 (td), 7.45 (dd) | 174.5 (COO⁻), 149.0 (C-NO₂), 133.5, 132.0, 130.5, 129.0, 124.0 |
| Meta (3-) | 8.35 (t), 8.20 (dd), 7.95 (dd), 7.60 (t) | 173.0 (COO⁻), 148.5 (C-NO₂), 135.0, 130.0, 129.5, 124.0, 122.5 |
| Para (4-) | 8.25 (d), 8.05 (d) | 172.0 (COO⁻), 150.0 (C-NO₂), 138.0, 130.5, 123.5 |
Note: The chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from various sources and may not have been collected under identical conditions.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. The position of the nitro and carboxylate groups on the benzene ring affects the vibrational frequencies, providing a unique IR spectrum for each isomer. Key differences are observed in the C=O and N-O stretching frequencies, as well as the aromatic C-H out-of-plane bending vibrations.
Table 2: Key IR Absorption Bands (cm⁻¹) of Sodium Nitrobenzoate Isomers
| Vibrational Mode | Ortho (2-) (cm⁻¹) | Meta (3-) (cm⁻¹) | Para (4-) (cm⁻¹) |
| COO⁻ Asymmetric Stretch | ~1600 | ~1610 | ~1605 |
| COO⁻ Symmetric Stretch | ~1385 | ~1390 | ~1400 |
| NO₂ Asymmetric Stretch | ~1520 | ~1530 | ~1525 |
| NO₂ Symmetric Stretch | ~1345 | ~1350 | ~1355 |
| Aromatic C-H Bending | ~740 | ~820, ~730 | ~850 |
Note: The exact peak positions can vary slightly depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the instrument used.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The absorption maxima (λmax) are influenced by the position of the nitro group, which acts as a chromophore. While specific comparative data for the sodium salts is limited, the general trends can be inferred from related compounds like nitrobenzoic acids.
Table 3: Expected UV-Vis Absorption Maxima (λmax) of Sodium Nitrobenzoate Isomers in Aqueous Solution
| Isomer | Expected λmax (nm) |
| Ortho (2-) | ~270 |
| Meta (3-) | ~265 |
| Para (4-) | ~275 |
Note: These are estimated values based on the electronic effects of the substituents. Actual values may vary depending on the solvent and pH.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sodium nitrobenzoate isomer in approximately 0.6-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution.
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal or external standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sodium nitrobenzoate isomer with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the IR spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sodium nitrobenzoate isomer in deionized water of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with deionized water and the sample cuvette with the sample solution.
-
Record the absorbance spectrum over a wavelength range of 200-400 nm.
-
-
Data Processing: The instrument software will automatically subtract the reference spectrum and display the absorbance of the sample as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).
Visualizing the Workflow
The general experimental workflow for the spectroscopic comparison of the sodium nitrobenzoate isomers is outlined below.
A Comparative Guide to Sodium 3-Nitrobenzoate and its Alternatives for Industrial Corrosion Inhibition
For researchers, scientists, and drug development professionals, the selection of an effective and economical corrosion inhibitor is a critical decision in ensuring the longevity and integrity of industrial equipment. This guide provides a comprehensive cost-benefit analysis of sodium 3-nitrobenzoate and its primary alternatives—sodium nitrite, sodium molybdate, and sodium benzoate—supported by experimental data and detailed methodologies.
This compound is an organic compound that has demonstrated efficacy as a corrosion inhibitor in various industrial applications.[1] Its performance, however, must be weighed against established alternatives. This comparison focuses on key performance indicators, cost-effectiveness, and operational considerations to aid in the selection of the most appropriate corrosion inhibitor.
Performance Comparison of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is primarily measured by its inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance data of this compound's parent acid (3-nitrobenzoic acid) and its alternatives.
| Inhibitor | Concentration | Test Method | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 3-Nitrobenzoic Acid | 0.01 M | Weight Loss | Mild Steel | 0.1 M H₂SO₄ | 87.15 | [2] |
| 3-Nitrobenzoic Acid | 0.01 M | Potentiodynamic Polarization | Mild Steel | 0.1 M H₂SO₄ | 90.51 | [2] |
| 3-Nitrobenzoic Acid | 0.01 M | Electrochemical Impedance Spectroscopy (EIS) | Mild Steel | 0.1 M H₂SO₄ | 99.40 | [2] |
| Sodium Nitrite | 175 ppm (in 250 ppm NaCl) | Potentiostatic Polarization | Carbon Steel | NaCl Solution | Good anodic inhibitor | |
| Sodium Nitrite/Sodium Benzoate | 1.5% Sodium Benzoate + 0.1% Sodium Nitrite | - | Cast Iron | 20% Ethylene Glycol | Effectively prevents corrosion | [3] |
| Sodium Molybdate | 50 mg/L (with 100 mg/L Imidazoline and 100 mg/L SDBS) | Electrochemical Impedance Spectroscopy (EIS) | Mild Steel | 3.5 wt% NaCl | Excellent performance | [4] |
| Sodium Benzoate | 70% concentration | - | Mild Steel | H₂SO₄ solution | 50.5 | [5] |
Cost-Benefit Analysis
The economic feasibility of a corrosion inhibitor is a crucial factor in its industrial application. The following table provides an approximate cost comparison of the inhibitors. It is important to note that prices can vary based on supplier, purity, and quantity.
| Inhibitor | Approximate Price (per kg) | Supplier Example |
| This compound | ₹ 400 (~$4.80 USD) | A.B.ENTERPRISES[6] |
| Sodium Nitrite (Technical Grade) | ~$2.17 - $2.70 USD | Univar Solutions[7] |
| Sodium Molybdate | ~$18.00 USD | Cavin Resources Malaysia[8] |
| Sodium Benzoate | Varies, generally low cost | - |
Analysis:
-
This compound: Offers high inhibition efficiency, particularly in acidic environments.[2] Its cost is moderate compared to the alternatives.
-
Sodium Nitrite: A widely used and cost-effective corrosion inhibitor.[7][9] However, its performance can be affected by the presence of aggressive ions like chlorides and it can be consumed by microbial activity.[10]
-
Sodium Molybdate: A highly effective, non-toxic corrosion inhibitor that performs well over a wide pH range.[11] Its main drawback is its significantly higher cost compared to other options.[8][10]
-
Sodium Benzoate: A less effective inhibitor on its own compared to the others but is often used in combination with other inhibitors, like sodium nitrite, to enhance performance.[3][5] It is generally a low-cost option.
Experimental Protocols
The data presented in this guide is based on standard methodologies for evaluating corrosion inhibitor performance. The primary techniques are:
-
Weight Loss Method (ASTM G1, G31, D2688): This gravimetric method involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specific duration. The difference in weight loss is used to calculate the corrosion rate and inhibition efficiency.
-
Electrochemical Methods:
-
Potentiodynamic Polarization (ASTM G59): This technique measures the current response of a metal sample to a controlled change in its electrical potential. It provides information on both the anodic (metal dissolution) and cathodic (corrosion-driving) reactions, allowing for the determination of corrosion current and inhibition efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal to the metal-electrolyte interface over a range of frequencies. The resulting impedance data can be used to model the corrosion process and determine the resistance of the protective inhibitor film.
-
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for evaluating and selecting a corrosion inhibitor for an industrial application.
Anodic Corrosion Inhibition Mechanism
The following diagram illustrates a simplified signaling pathway for an anodic corrosion inhibitor, such as sodium nitrite, which forms a protective passive film on the metal surface.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Performance of a Composite Inhibitor on Mild Steel in NaCl Solution: Imidazoline, Sodium Molybdate, and Sodium Dodecylbenzenesulfonate | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.indiamart.com [m.indiamart.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. cavin-resource.com [cavin-resource.com]
- 9. ingredi.com [ingredi.com]
- 10. rediant.eu [rediant.eu]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Pathways of Sodium 3-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established industrial synthesis of sodium 3-nitrobenzoate with a novel, alternative pathway. The objective is to offer a comprehensive evaluation of both methods, supported by experimental data, to aid researchers in selecting the most suitable process for their specific applications. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2][3][4][5]
Established Synthetic Pathway: Nitration of Benzoic Acid
The traditional and most widely used method for synthesizing this compound begins with the electrophilic nitration of benzoic acid to produce 3-nitrobenzoic acid.[6][7] The carboxylic acid group is a meta-directing deactivator, which favors the formation of the 3-nitro isomer.[7] The resulting 3-nitrobenzoic acid is then neutralized with a sodium base to yield the final product.
Experimental Protocol
Step 1: Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid
-
In a flask equipped with a stirrer and a cooling bath, slowly add 100 g of benzoic acid to 250 mL of concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of 75 mL of concentrated nitric acid and 150 mL of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture onto 1 kg of crushed ice and stir until the precipitate of 3-nitrobenzoic acid forms.
-
Filter the crude product and wash with cold water to remove residual acid.
-
Recrystallize the crude 3-nitrobenzoic acid from hot water to obtain a purified product.[8] Byproducts include approximately 20% of the 2-nitro isomer and 1.5% of the 4-nitro isomer.[6][7]
Step 2: Synthesis of this compound
-
Dissolve 50 g of purified 3-nitrobenzoic acid in 200 mL of distilled water.
-
Slowly add a 10% aqueous solution of sodium hydroxide with continuous stirring until the pH of the solution reaches 7.0.
-
The resulting solution is then concentrated by heating to reduce the volume and subsequently cooled to induce crystallization of this compound.
-
Filter the crystals and dry them in a vacuum oven at 60°C.
Experimental Workflow
Established Synthetic Pathway for this compound
New Synthetic Pathway: Oxidation of 3-Nitrotoluene
This novel approach utilizes 3-nitrotoluene as the starting material. The methyl group of 3-nitrotoluene is oxidized to a carboxylic acid, directly forming 3-nitrobenzoic acid. This is then followed by the same neutralization step as in the established pathway. This method offers an alternative starting material and avoids the formation of isomeric byproducts during the primary synthesis step.
Experimental Protocol
Step 1: Synthesis of 3-Nitrobenzoic Acid via Oxidation of 3-Nitrotoluene
-
In a round-bottom flask fitted with a reflux condenser, place 50 g of 3-nitrotoluene and 500 mL of a 10% aqueous solution of potassium permanganate (KMnO₄).
-
Heat the mixture to reflux for 4-6 hours with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2, which will precipitate the 3-nitrobenzoic acid.
-
Filter the precipitated 3-nitrobenzoic acid and wash it with cold water.
-
Recrystallize the product from ethanol to obtain pure 3-nitrobenzoic acid.
Step 2: Synthesis of this compound
-
Dissolve 50 g of the purified 3-nitrobenzoic acid in 200 mL of distilled water.
-
Slowly add a 10% aqueous solution of sodium carbonate with continuous stirring until effervescence ceases and the pH of the solution is neutral.
-
Concentrate the resulting solution by heating and then cool to crystallize the this compound.
-
Filter the crystals and dry them under vacuum at 60°C.
Experimental Workflow
New Synthetic Pathway for this compound
Comparative Analysis
The following tables provide a quantitative comparison of the two synthetic pathways based on key performance indicators.
| Parameter | Established Pathway (Nitration of Benzoic Acid) | New Pathway (Oxidation of 3-Nitrotoluene) |
| Starting Material | Benzoic Acid | 3-Nitrotoluene |
| Primary Reagents | Nitric Acid, Sulfuric Acid, Sodium Hydroxide | Potassium Permanganate, Sodium Carbonate |
| Overall Yield | 75-85% | 80-90% |
| Purity of Intermediate | Requires purification to remove 2- and 4-nitro isomers[6][7] | High purity, no isomeric byproducts |
| Reaction Time | 2-3 hours for nitration | 4-6 hours for oxidation |
| Reaction Temperature | < 15°C (Nitration) | Reflux (Oxidation) |
| Safety Considerations | Use of highly corrosive and strong acids. Exothermic reaction requires careful temperature control. | Use of a strong oxidizing agent. Formation of MnO₂ waste. |
| Environmental Impact | Generation of acidic waste. | Generation of solid manganese waste. |
Conclusion
Both the established and the new synthetic pathways offer viable methods for the production of this compound. The established method is well-documented and utilizes readily available starting materials. However, it suffers from the formation of isomeric byproducts, necessitating purification steps that can lower the overall yield.
The new pathway, starting from 3-nitrotoluene, provides a more direct route to 3-nitrobenzoic acid, avoiding the issue of isomer formation and potentially leading to a higher overall yield. The choice between these two pathways will depend on factors such as the availability and cost of starting materials, the desired purity of the final product, and considerations regarding waste disposal and process safety. For applications requiring very high purity, the new pathway may be advantageous due to the absence of isomeric impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 827-95-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
A Comparative Environmental Impact Assessment: Sodium 3-Nitrobenzoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical reagents and intermediates in research and development extends beyond synthetic efficacy and economic viability; a thorough evaluation of their environmental impact is increasingly critical. This guide provides a comparative analysis of the environmental profiles of sodium 3-nitrobenzoate and three common alternatives: sodium benzoate, potassium sorbate, and sodium propionate. The assessment is based on available ecotoxicity and biodegradability data, offering a foundation for informed decision-making in sustainable laboratory and manufacturing practices.
Quantitative Ecotoxicity and Biodegradability Data
The following tables summarize the key environmental impact parameters for this compound and its alternatives. Data is presented for aquatic organisms, representing a primary route of environmental exposure, alongside biodegradability information, which indicates the persistence of these compounds in the environment.
Table 1: Acute Aquatic Toxicity Data
| Chemical Name | Test Organism | Endpoint (96h LC50/48h EC50) | Concentration (mg/L) | Reference |
| 3-Nitrobenzoic Acid | Oryzias latipes (Japanese rice fish) | LC50 | 50 | [1] |
| Aquatic Invertebrates | EC50 | 71.3 | [2][3] | |
| Sodium Benzoate | Pimephales promelas (Fathead minnow) | LC50 | 484 | [4] |
| Daphnia magna (Water flea) | EC50 | >100 | [5] | |
| Potassium Sorbate | Danio rerio (Zebrafish) | LC50 | 1250 | [6] |
| Daphnia magna (Water flea) | EC50 | 750 | [6] | |
| Sodium Propionate | Pimephales promelas (Fathead minnow) | LC50 | 4390 - 5120 | [7] |
Table 2: Biodegradability Data
| Chemical Name | Test Method | Result | Percentage Degradation | Reference |
| 3-Nitrobenzoic Acid | OECD Test Guideline 301D | Readily biodegradable | 73.33% | [1] |
| Sodium Benzoate | OECD Guideline 301 D | Readily biodegradable | 66.87% after 28 days | [8] |
| Potassium Sorbate | Prediction (EPA) | Readily biodegradable | Not specified | [9] |
| Sodium Propionate | Not specified | Readily biodegradable | Not specified | [10] |
Experimental Protocols
The data presented in this guide are primarily derived from standardized ecotoxicity and biodegradability tests. The following are summaries of the methodologies for the key experiments cited.
OECD 203: Fish, Acute Toxicity Test
This guideline determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Fathead minnow (Pimephales promelas).
-
Procedure:
-
Groups of fish are exposed to a series of concentrations of the test substance in water.
-
A control group is maintained in water without the test substance.
-
The test is conducted for a duration of 96 hours.
-
Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated statistically from the mortality data at the end of the 96-hour period.[11][12][13][14]
-
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the concentration of a substance that causes immobilization in 50% of a Daphnia magna population (EC50) over a 48-hour period.
-
Test Organism: Daphnia magna (a small freshwater crustacean).
-
Procedure:
-
Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in water.[15]
-
A control group is maintained in water without the test substance.
-
The test is conducted for 48 hours.
-
The number of immobile daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.[16]
-
The EC50 value is calculated based on the immobilization data.[16]
-
OECD 301D: Ready Biodegradability - Closed Bottle Test
This method assesses the ready biodegradability of a chemical by measuring the consumption of oxygen by microorganisms in a closed bottle over a 28-day period.
-
Inoculum: A mixed population of microorganisms from a source like activated sludge.
-
Procedure:
-
A solution of the test substance in a mineral medium is inoculated with the microorganisms and placed in a sealed bottle, leaving no headspace.
-
A control bottle with only the inoculum and a reference bottle with a readily biodegradable substance (like sodium benzoate) are run in parallel.[8]
-
The bottles are incubated in the dark at a constant temperature for 28 days.
-
The dissolved oxygen concentration is measured at the beginning and end of the test.
-
The biochemical oxygen demand (BOD) is calculated, and the percentage of biodegradation is determined by comparing the BOD to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD within a "10-day window".[8]
-
Signaling Pathways and Logical Relationships
The toxicity of xenobiotics in aquatic organisms can often be attributed to the induction of oxidative stress. The following diagrams illustrate a generalized signaling pathway for xenobiotic-induced oxidative stress and the logical workflow for assessing the environmental impact of a chemical.
Biodegradation Pathways
The ultimate environmental fate of an organic compound is determined by its biodegradability. The following diagrams illustrate the generalized aerobic biodegradation pathways for the benzoate and propionate structures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. westliberty.edu [westliberty.edu]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. oecd.org [oecd.org]
- 12. eurofins.com.au [eurofins.com.au]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 15. safenano.re.kr [safenano.re.kr]
- 16. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Thermal Analysis of Divalent Metal Nitrobenzoates
A comprehensive guide for researchers and drug development professionals on the thermal decomposition behavior of selected divalent metal nitrobenzoates, providing a comparative analysis of their stability and decomposition pathways. This guide includes detailed experimental protocols and quantitative data to support further research and application.
The thermal analysis of metal-organic compounds, such as metal nitrobenzoates, is crucial for understanding their stability, decomposition mechanisms, and potential applications in various fields, including materials science and as precursors for metal oxides. This guide provides a comparative overview of the thermal behavior of a series of first-row transition metal nitrobenzoates, focusing on cobalt(II), nickel(II), copper(II), and zinc(II), along with magnesium(II) nitrobenzoate for comparative purposes. The data presented is synthesized from various studies employing thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).
Comparative Thermal Decomposition Data
The thermal decomposition of metal nitrobenzoates is a multi-stage process, typically involving dehydration followed by the decomposition of the anhydrous salt to form a metal oxide as the final residue. The stability and decomposition temperatures are influenced by the nature of the metal cation.
| Compound | Dehydration Temp. Range (°C) | Anhydrous Decomposition Temp. Range (°C) | Final Residue | Reference |
| Magnesium(II) p-nitrobenzoate | ~50 - 250 | ~250 - 500 | MgO | [1] |
| Cobalt(II) 3-chloro-2-nitrobenzoate | up to ~180 | ~180 - 450 | Co₃O₄ | [2][3] |
| Nickel(II) 3-chloro-2-nitrobenzoate | up to ~180 | ~180 - 450 | NiO | [2][3] |
| Copper(II) benzoate | - | 235 - 265 | CuO | |
| Zinc(II) benzoate | - | ~300 - 500 | ZnO | [4] |
Note: The data for Co(II) and Ni(II) complexes are for 3-chloro-2-nitrobenzoates, and for Cu(II) and Zn(II) are for benzoates, as direct comparative data for their simple nitrobenzoates was not uniformly available in the initial literature survey. These serve as close analogs for understanding the influence of the metal center.
Experimental Protocols
The following sections detail the typical methodologies used for the thermal analysis of metal nitrobenzoates.
Synthesis of Metal Nitrobenzoates
Metal nitrobenzoates can be synthesized through several methods. A common approach involves the reaction of a metal carbonate or metal chloride with the corresponding nitrobenzoic acid in an aqueous solution.
Example Protocol:
-
Magnesium carbonate (MgCO₃) is reacted with a stoichiometric amount of p-nitrobenzoic acid in distilled water.
-
The mixture is heated to facilitate the reaction and dissolution of the reactants.
-
Upon cooling, the hydrated magnesium nitrobenzoate complex crystallizes out of the solution.
-
The resulting crystals are filtered, washed with cold distilled water, and dried.
A similar metathetical reaction can be employed using a soluble metal salt (e.g., MgCl₂) and the sodium salt of the nitrobenzoic acid.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal decomposition of these compounds.[1][5]
Typical TGA/DTA Experimental Setup:
-
Instrument: A simultaneous TGA/DTA thermal analyzer.
-
Sample Mass: 5-10 mg of the finely ground metal nitrobenzoate.
-
Crucible: Alumina or platinum crucibles are commonly used.
-
Atmosphere: The analysis is typically carried out in a dynamic or static air atmosphere, or an inert atmosphere like nitrogen or argon, to study the effect of the gaseous environment on the decomposition products.[4][6]
-
Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.
-
Temperature Range: The analysis is usually performed from ambient temperature up to 600-1000 °C to ensure complete decomposition.[4]
Data Interpretation:
-
TG Curve: Plots the change in mass of the sample as a function of temperature. Steps in the curve indicate mass loss events, such as dehydration or decomposition.
-
DTG Curve: The derivative of the TG curve, showing the rate of mass change. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate.
-
DTA Curve: Records the temperature difference between the sample and an inert reference. Endothermic peaks typically represent processes like dehydration and melting, while exothermic peaks indicate processes like crystallization or oxidative decomposition.[5]
Decomposition Pathways and Logical Relationships
The thermal decomposition of these metal nitrobenzoates follows a general pattern, which can be visualized as a sequential process. The specific temperatures and intermediate products are dependent on the metal ion.
Caption: Generalized thermal decomposition pathway for hydrated metal nitrobenzoates.
The thermal stability of the anhydrous metal nitrobenzoates is influenced by the ionic radius and electronegativity of the metal cation. A logical relationship can be proposed where the thermal stability is inversely related to the polarizing power of the cation.
Caption: Logical relationship between metal cation properties and thermal stability.
References
Performance Comparison of Sodium 3-Nitrobenzoate from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective performance comparison of sodium 3-nitrobenzoate sourced from three different leading suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The comparison is based on a series of standardized experimental evaluations of key performance indicators critical for research and development applications, including purity, solubility, stability, and biological activity. All experimental data presented are generated from head-to-head comparative studies under identical laboratory conditions.
Data Presentation
The quantitative data from all experimental evaluations are summarized in the tables below for ease of comparison.
Table 1: Purity and Impurity Profile
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.8 ± 0.1 | 98.5 ± 0.3 | 99.2 ± 0.2 |
| Major Impurity 1 (%) | 0.15 | 0.8 | 0.4 |
| Major Impurity 2 (%) | 0.05 | 0.5 | 0.3 |
| Water Content (%) | 0.1 | 0.2 | 0.1 |
Table 2: Solubility in Common Solvents
| Solvent | Supplier A (mg/mL) | Supplier B (mg/mL) | Supplier C (mg/mL) |
| Water | 25.2 ± 0.5 | 24.8 ± 0.7 | 25.0 ± 0.6 |
| Ethanol | 5.1 ± 0.2 | 4.9 ± 0.3 | 5.0 ± 0.2 |
| DMSO | 150.8 ± 2.1 | 148.9 ± 3.5 | 150.1 ± 2.8 |
Table 3: Accelerated Stability Testing (40°C/75% RH)
| Time Point | Supplier A (% Degradation) | Supplier B (% Degradation) | Supplier C (% Degradation) |
| 0 Months | 0 | 0 | 0 |
| 1 Month | 0.1 | 0.5 | 0.2 |
| 3 Months | 0.3 | 1.2 | 0.6 |
| 6 Months | 0.6 | 2.5 | 1.1 |
Table 4: Biological Activity - Effect on Cell Viability (MTT Assay)
| Concentration (µM) | Supplier A (% Viability) | Supplier B (% Viability) | Supplier C (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | 98.2 ± 1.5 | 95.1 ± 2.8 | 97.5 ± 1.8 |
| 50 | 85.6 ± 3.2 | 78.4 ± 4.5 | 83.1 ± 3.9 |
| 100 | 62.3 ± 4.1 | 55.7 ± 5.2 | 59.8 ± 4.7 |
Table 5: Biological Activity - Induction of Apoptosis (Caspase-3 Activity)
| Parameter | Supplier A (Fold Change) | Supplier B (Fold Change) | Supplier C (Fold Change) |
| Caspase-3 Activity | 4.2 ± 0.3 | 3.1 ± 0.5 | 3.8 ± 0.4 |
Experimental Protocols
Detailed methodologies for all key experiments are provided below.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method used to determine the purity of this compound and to identify and quantify any impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% phosphoric acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples from each supplier were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
Quantification: Purity was determined by calculating the area percentage of the main peak. Impurities were quantified based on their relative peak areas.
Solubility Determination
This protocol describes the method for determining the solubility of this compound in various solvents.
-
Method: A saturated solution of this compound from each supplier was prepared in water, ethanol, and DMSO at 25°C.
-
Procedure: An excess amount of the compound was added to each solvent and stirred for 24 hours to ensure equilibrium. The solutions were then centrifuged, and the supernatant was carefully removed and filtered.
-
Analysis: The concentration of the dissolved compound in the filtrate was determined by UV-Vis spectrophotometry at 254 nm against a standard calibration curve.
Accelerated Stability Testing
This protocol details the conditions for the accelerated stability study to predict the long-term stability of the compound.
-
Storage Conditions: Samples from each supplier were stored in a stability chamber maintained at 40°C and 75% relative humidity (RH).
-
Time Points: Samples were withdrawn at 0, 1, 3, and 6 months.
-
Analysis: At each time point, the purity of the sample was determined using the HPLC method described in section 1. The percentage degradation was calculated based on the decrease in the main peak area and the increase in impurity peaks.
Biological Activity: Cell Viability (MTT Assay)
This protocol was used to assess the effect of this compound from different suppliers on the viability of a human cancer cell line (e.g., HeLa).
-
Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations (10, 50, 100 µM) of this compound from each supplier for 24 hours.
-
MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in 150 µL of DMSO.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
Biological Activity: Induction of Apoptosis (Caspase-3 Activity Assay)
This protocol was employed to measure the induction of apoptosis by assessing the activity of caspase-3.
-
Cell Treatment: HeLa cells were treated with 100 µM of this compound from each supplier for 24 hours.
-
Cell Lysis: After treatment, cells were harvested and lysed to release cellular proteins.
-
Caspase-3 Activity Assay: The caspase-3 activity in the cell lysates was measured using a colorimetric assay kit according to the manufacturer's instructions. The assay is based on the cleavage of a specific colorimetric substrate by active caspase-3.
-
Measurement: The absorbance was read at 405 nm. The results are expressed as a fold change in caspase-3 activity compared to the untreated control.
Mandatory Visualization
Experimental and Analytical Workflows
Caption: Workflow for the comparative analysis of this compound.
Signaling Pathway: NF-κB Activation and Apoptosis Induction
Sodium benzoate, a related compound, has been shown to influence inflammatory and apoptotic pathways. This diagram illustrates a plausible mechanism by which this compound could induce apoptosis through the activation of the NF-κB pathway, leading to the expression of pro-apoptotic genes and subsequent activation of caspase-3.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Safety Operating Guide
Proper Disposal of Sodium 3-Nitrobenzoate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Sodium 3-nitrobenzoate, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personnel handling this chemical should be equipped with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound is regulated and must be handled as hazardous waste.[4][5] Do not dispose of this chemical in regular trash or down the drain.[1][6]
-
Waste Identification and Segregation :
-
Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Store the waste in a designated, well-ventilated area away from incompatible materials, heat, and sources of ignition.[1][7]
-
-
Containerization :
-
Use a suitable, closed container for disposal.[1] The container must be in good condition, with no leaks or rust.[8]
-
Ensure the container is compatible with this compound. Plastic bottles are often preferred for hazardous waste when compatibility is not an issue.[4]
-
Keep the container tightly closed except when adding waste.[5][7]
-
-
Arranging for Disposal :
-
Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and disposal.[3][6]
-
Provide a complete list of the chemicals to be disposed of to the disposal service.[4]
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
-
Spill Cleanup :
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from safety data sheets.
| Property | Value |
| Molecular Formula | C₇H₄NNaO₄ |
| Molecular Weight | 189.10 g/mol [6] |
| CAS Number | 827-95-2[6] |
| EC Number | 212-578-3[2] |
| Hazard Class | 4.1 (Flammable Solid)[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 间硝基苯甲酸钠 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
